Flunisolide-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H31FO6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1D3,2D3 |
Clave InChI |
XSFJVAJPIHIPKU-QHTOMEKKSA-N |
Sinónimos |
(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione-d6; 6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)_x000B_pregna-1,4-diene-3,20-dione-d6; Aerobid-d6; Aerobid M-d6; Bronalide-d6; Flunisolide-d6; |
Origen del producto |
United States |
Foundational & Exploratory
Flunisolide-d6: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide-d6 is the deuterated analog of Flunisolide, a synthetic corticosteroid utilized for its anti-inflammatory properties, particularly in the management of allergic rhinitis and asthma.[1][2] As a stable isotope-labeled internal standard, this compound is a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Flunisolide in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound.
Chemical and Physical Properties
This compound is characterized as a white to off-white or pale beige solid.[3][4] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [5] |
| Molecular Weight | 440.53 g/mol | |
| Unlabeled CAS Number | 3385-03-3 | |
| Appearance | White to Off-White Solid | |
| Purity | Typically >98% (HPLC) | |
| Isotopic Purity | 99% atom D | |
| Melting Point (unlabeled) | ~245 °C | |
| Solubility (unlabeled) | Soluble in acetone (B3395972) and DMSO; sparingly soluble in chloroform; slightly soluble in methanol; practically insoluble in water. |
Chemical Structure
This compound is a fluorinated steroid with a structure based on the pregnane (B1235032) skeleton. The deuterium (B1214612) labeling is located on the isopropylidene group.
IUPAC Name: (2S,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4-one
Synonyms:
-
(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene-d6)bis(oxy)]pregna-1,4-diene-3,20-dione
-
6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropyl-d6-idenedioxy) pregna-1,4-diene-3,20-dione
-
Aerobid-d6
Experimental Methodologies
While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available, a general approach for quality control analysis can be outlined based on common laboratory practices.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A standard method for assessing the purity of pharmaceutical compounds like this compound is reverse-phase HPLC.
Objective: To separate this compound from any impurities.
General Protocol:
-
Standard and Sample Preparation: A standard solution is prepared by dissolving a known quantity of this compound reference material in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water). The sample solution is prepared similarly with the test article.
-
Chromatographic System: A typical system would consist of a C18 stationary phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.
-
Detection: A UV detector set at an appropriate wavelength (e.g., 245 nm) is used to monitor the column effluent.
-
Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
The following diagram illustrates a generalized workflow for HPLC analysis.
Caption: Generalized workflow for purity analysis of this compound by HPLC.
Mechanism of Action
As a corticosteroid, the principal mechanism of action of Flunisolide involves the activation of glucocorticoid receptors, leading to anti-inflammatory effects. This compound, being structurally and functionally analogous to Flunisolide, is expected to follow the same biological pathways.
The diagram below outlines the generally accepted signaling pathway for glucocorticoids.
Caption: General signaling pathway of glucocorticoids like Flunisolide.
References
Synthesis and Purification of Flunisolide-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Flunisolide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the corticosteroid Flunisolide. Due to the limited availability of explicit synthesis protocols for this compound in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established methods for the deuteration of steroids. Furthermore, it details robust purification and analytical methodologies derived from existing data for Flunisolide and its related compounds, ensuring the final product meets high purity and isotopic enrichment standards. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the treatment of allergic rhinitis and asthma.[1][2][3] For accurate quantification of Flunisolide in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential.[] this compound, where six hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio.[] The strategic placement of deuterium atoms can also provide insights into the metabolic stability of the molecule.
This guide details a feasible synthetic approach to this compound, followed by a thorough discussion of purification techniques and analytical quality control measures.
Proposed Synthesis of this compound
A potential precursor for the synthesis of this compound is a derivative with a protected hydroxyl group at C21 and a double bond system that facilitates deuterium incorporation.
Experimental Protocol: Proposed Synthesis
Reaction Scheme:
Starting Material: Flunisolide or a suitable protected precursor. Reagents: Deuterated solvent (e.g., Deuterium oxide (D₂O), Methanol-d4 (CD₃OD)), Deuterated base (e.g., Sodium deuteroxide (NaOD)), Deuterated acid (e.g., Deuterated acetic acid (CD₃COOD)), Palladium on carbon (Pd/C) catalyst (for reductive deuteration if applicable).
Procedure (Hypothetical):
-
Protection of Functional Groups (if necessary): The C21 hydroxyl group of Flunisolide may be protected using a suitable protecting group to prevent unwanted side reactions.
-
Deuterium Exchange: The protected Flunisolide is dissolved in a deuterated solvent such as methanol-d4. A catalytic amount of a deuterated base (e.g., NaOD in D₂O) is added to facilitate the exchange of enolizable protons at positions C1, C2, and potentially others. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a specific duration (e.g., 24-48 hours) to achieve the desired level of deuterium incorporation.
-
Work-up and Deprotection: The reaction is quenched by the addition of a deuterated acid. The deuterated product is extracted using an organic solvent (e.g., ethyl acetate), and the organic layer is washed with deuterated water and brine. The solvent is evaporated under reduced pressure. If a protecting group was used, it is removed under appropriate conditions.
-
Purification: The crude this compound is purified using column chromatography or preparative HPLC.
Purification of this compound
The purification of this compound is critical to remove any unreacted starting material, non-deuterated Flunisolide, and other process-related impurities. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.
Experimental Protocol: HPLC Purification
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Flow Rate | 15-25 mL/min |
| Detection | 254 nm |
| Injection Volume | 1-5 mL of concentrated crude product solution |
Procedure:
-
The crude this compound is dissolved in a minimal amount of the mobile phase.
-
The solution is injected onto the preparative HPLC column.
-
Fractions are collected based on the UV chromatogram.
-
Fractions containing the pure this compound are pooled, and the solvent is removed under reduced pressure to yield the purified product.
Quality Control and Analytical Characterization
The final product must be rigorously tested to confirm its identity, purity, and isotopic enrichment.
Purity Determination by Analytical HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Analytical HPLC with a UV or PDA detector |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temperature | 30°C |
Acceptance Criteria:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
| Individual Impurity | ≤ 0.1% |
| Total Impurities | ≤ 0.5% |
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Data Analysis:
-
The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₄H₂₅D₆FO₆).
-
The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of d0 to d6 species and determine the isotopic enrichment.
Acceptance Criteria:
| Parameter | Specification |
| Isotopic Enrichment | ≥ 98% (d6) |
Structural Confirmation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to verify the positions of deuterium incorporation by observing the absence of corresponding proton signals.
Data Presentation
Table 1: Quantitative Data for this compound Synthesis and Purification
| Parameter | Value | Method |
| Chemical Formula | C₂₄H₂₅D₆FO₆ | - |
| Molecular Weight | 440.53 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98% | Analytical HPLC |
| Isotopic Purity (d6) | ≥ 98% | Mass Spectrometry |
| Solubility | Soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water. | - |
| Melting Point | Approximately 245°C | - |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Workflow for the purification and quality control of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. While the synthesis protocol is a proposed pathway based on established chemical principles, the purification and analytical methods are robust and well-documented for the parent compound, ensuring a high-quality final product. The successful synthesis and rigorous purification of this compound are paramount for its use as a reliable internal standard in demanding bioanalytical applications, ultimately supporting the development of safer and more effective Flunisolide-based therapies. Researchers and drug development professionals can use this guide as a foundational resource for the in-house production of this critical analytical standard.
References
The Gold Standard in Bioanalysis: A Technical Guide to Flunisolide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action and practical application of Flunisolide-d6 as an internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, deuterated standards like this compound have become indispensable tools for achieving the highest levels of accuracy and precision in bioanalytical methods, particularly in the quantification of the potent corticosteroid, Flunisolide.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is a cornerstone of modern quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique, known as isotope dilution mass spectrometry (IDMS), is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample handling and analysis.[1]
The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of the analytical process. This compound is chemically identical to Flunisolide, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because this compound is chemically and physically almost identical to Flunisolide, it experiences the same processing variations as the analyte throughout the entire experimental workflow. This includes losses during sample extraction, variability in ionization efficiency in the mass spectrometer's source, and potential matrix effects. By measuring the ratio of the response of the analyte (Flunisolide) to the internal standard (this compound), accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.
Mechanism of Action of this compound as an Internal Standard
The efficacy of this compound as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte, Flunisolide, throughout the analytical procedure. Here's a breakdown of its mechanism of action:
-
Co-elution and Co-ionization: In a typical LC-MS/MS workflow, this compound will co-elute with Flunisolide from the liquid chromatography column. This means they enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential ion suppression or enhancement from the sample matrix.
-
Correction for Extraction Inefficiencies: During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of Flunisolide will be mirrored by a proportional loss of this compound. Since a known amount of the internal standard was added initially, the ratio of their signals remains a true reflection of the original analyte concentration.
-
Compensation for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for because both the analyte and the internal standard are affected equally.
In essence, this compound acts as a reliable tracer, allowing for the precise and accurate determination of Flunisolide concentrations in complex biological matrices such as plasma, serum, or urine.
Experimental Protocol: Quantification of Flunisolide in Biological Matrices
The following is a representative experimental protocol for the quantification of Flunisolide in biological samples using a deuterated internal standard, adapted from established methods for corticosteroid analysis.[2][3]
Sample Preparation
-
Spiking with Internal Standard: To 1 mL of the biological sample (e.g., serum, urine), add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 3 mL of methylene (B1212753) chloride. Vortex and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Experimental workflow for sample preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for corticosteroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Flunisolide and this compound are monitored.
-
References
In-Depth Technical Guide to the Physical and Chemical Stability of Flunisolide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Flunisolide-d6, a deuterated analog of the synthetic corticosteroid Flunisolide. The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, ensuring safety, efficacy, and a consistent shelf life. While specific stability data for the deuterated form is not extensively published, the stability profile of the parent compound, Flunisolide, serves as a robust surrogate for understanding and predicting the stability of this compound. Deuteration is a common strategy in drug development to modify pharmacokinetic properties, and it is not expected to significantly alter the inherent chemical stability of the molecule under typical stress conditions.[1]
This document summarizes key physical and chemical properties, details forced degradation studies on Flunisolide, outlines potential degradation pathways, and provides a comprehensive experimental protocol for stability-indicating analysis.
Physical Stability
The physical properties of an API are fundamental to its stability, formulation, and bioavailability. Flunisolide is a white to creamy-white crystalline powder.[1] Key physical characteristics are summarized in Table 1.
Table 1: Physical Properties of Flunisolide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [2] |
| Molecular Weight | 434.5 g/mol | [2] |
| Melting Point | Approximately 245°C | [1] |
| Solubility | Soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water. | [1] |
| Appearance | White to creamy-white crystalline powder | [1] |
For this compound, the molecular formula is C₂₄H₂₅D₆FO₆ and the molecular weight is approximately 440.53 g/mol . The other physical properties are expected to be highly similar to those of Flunisolide.
Chemical Stability and Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. A study by USP's Emerging Standards subjected Flunisolide to various stress conditions, including acid, base, oxidation, heat, humidity, and light.[3]
The results of these forced degradation studies are summarized in Table 2, providing insight into the conditions under which this compound is likely to degrade.
Table 2: Summary of Forced Degradation Studies on Flunisolide
| Stress Condition | Conditions | Total Impurities (%) | Major Degradants and their Relative Retention Time (RRT) |
| Acidic | 0.1 N HCl; 3 days | 1.49% | Desonide, Flunisolide 11-keto |
| Basic | 0.1 N NaOH; 3 days | 3.84% (at 0.45 RRT) | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |
| Oxidative | 3% H₂O₂; 3 days | Not specified | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |
| Thermal | 80°C; 3 days | Not specified | Desonide, Flunisolide 11-keto |
| Photolytic | UV/Vis light; 3 days | Not specified | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |
Data extracted from "Methods for the Analysis of Flunisolide Nasal Spray" by USP's Emerging Standards.[3]
The study indicates that Flunisolide is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The primary degradation products identified were Flunisolide 17 beta acid, Desonide, and Flunisolide 11-keto.[3]
Potential Degradation Pathways
Based on the identified degradation products, a potential degradation pathway for Flunisolide can be proposed. The following diagram illustrates the chemical transformations that may occur under stress conditions.
Experimental Protocols
A robust stability-indicating method is crucial for the accurate quantification of the API and its degradation products. The following is a detailed methodology for a forced degradation study and a suitable HPLC analytical method, based on the information from the USP's Emerging Standards document.[3]
Forced Degradation Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study.
Preparation of Stressed Samples
-
Control Sample: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to achieve a known concentration (e.g., 250 µg/mL).
-
Acidic Degradation: To a solution of this compound, add 0.1 N HCl and keep for 3 days. Neutralize the solution with an appropriate amount of base before analysis.
-
Basic Degradation: To a solution of this compound, add 0.1 N NaOH and keep for 3 days. Neutralize the solution with an appropriate amount of acid before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide for 3 days.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 3 days. Dissolve the sample in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV/Visible light for 3 days.
Stability-Indicating HPLC Method
The following HPLC method is suitable for the separation and quantification of this compound and its degradation products.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with a PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve all peaks |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
-
Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 40 µg/mL in the diluent.
-
Sample Solution Preparation: Dilute the stressed samples with the diluent to a nominal concentration of 40 µg/mL of this compound.
-
System Suitability: The system suitability should be checked by injecting the standard solution. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.
-
Analysis: Inject the control and stressed samples into the HPLC system. Identify and quantify the degradation products relative to the main peak. The peak purity of the this compound peak in the stressed samples should be evaluated using the PDA detector to ensure no co-eluting peaks.
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, based on available data for the parent compound, Flunisolide. The provided information on physical properties, forced degradation, potential degradation pathways, and detailed experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The stability-indicating HPLC method described herein can be used to ensure the quality, safety, and efficacy of this compound in pharmaceutical formulations. It is recommended that specific stability studies on this compound be conducted to confirm these findings and establish a definitive shelf-life.
References
Flunisolide vs. Flunisolide-d6: A Comparative Technical Analysis for Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive comparative analysis of Flunisolide (B1672891) and its deuterated analog, Flunisolide-d6, tailored for researchers, scientists, and drug development professionals. The document delves into the core physicochemical properties, pharmacokinetic profiles, and analytical methodologies, emphasizing the role of isotopic labeling in modern drug analysis.
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the management of asthma and allergic rhinitis.[1][2] Its therapeutic effect is mediated through the activation of glucocorticoid receptors, leading to the modulation of gene expression and the suppression of inflammatory pathways.[3][4] In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of drug molecules in biological matrices.[5] this compound, a deuterated form of Flunisolide, serves this critical role as an internal standard in mass spectrometric assays.
Deuteration involves the substitution of one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the parent drug but has a higher molecular weight.[6] This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, while its similar physicochemical properties ensure it behaves nearly identically during sample preparation and chromatographic separation.[7] This co-elution and similar ionization response allow for the correction of variability in extraction, matrix effects, and instrument response, thereby significantly enhancing the reliability of quantitative data.[5][7]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While this compound is synthesized for its utility as an analytical standard and not for therapeutic use, a comparison of its predicted and known properties with those of Flunisolide is essential for understanding its function.
Table 1: Comparative Physicochemical Properties
| Property | Flunisolide | This compound | Reference(s) |
| Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₂₅D₆FO₆ | [8] |
| Molecular Weight | 434.5 g/mol | 440.53 g/mol | [8] |
| Appearance | White to creamy white crystalline powder | White Solid | [8] |
| Water Solubility | Practically insoluble | Not available (predicted to be very similar to Flunisolide) |
Table 2: Comparative Pharmacokinetic Parameters of Flunisolide in Humans
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~7% | [9] |
| Bioavailability (Intranasal) | ~50% | [10] |
| Time to Maximum Concentration (Tmax) | 0.09 to 0.17 hr (inhalation) | |
| Maximum Concentration (Cmax) | 1.9 to 3.3 ng/mL (320 mcg single inhalation dose) | |
| Volume of Distribution (Vd) | 170 to 350 L | |
| Protein Binding | ~40% | [1] |
| Metabolism | Primarily hepatic via CYP3A4 to 6β-OH flunisolide | [2] |
| Elimination Half-life | 1.3 to 1.8 hours | [11] |
| Excretion | Approximately 50% in urine and 50% in feces | [2] |
Note: Pharmacokinetic parameters for this compound are not applicable as it is not administered directly for therapeutic purposes. Its pharmacokinetic behavior is expected to be virtually identical to that of Flunisolide when used as a tracer in analytical methods.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Flunisolide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This ligand-activated transcription factor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding to Flunisolide, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Quantification of Flunisolide in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
The following protocol is a representative example of how Flunisolide would be quantified in a biological matrix like plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.[12][13][14]
Objective: To accurately and precisely quantify the concentration of Flunisolide in human plasma.
Materials:
-
Flunisolide reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Flunisolide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Flunisolide: Precursor ion (m/z) -> Product ion (m/z) (e.g., 435.2 -> 415.2)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 441.2 -> 421.2)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Flunisolide and this compound.
-
Calculate the peak area ratio of Flunisolide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Flunisolide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical Workflow for Flunisolide Quantification.
Conclusion
This compound is an indispensable tool in the bioanalytical study of Flunisolide. Its chemical and physical similarity to the parent drug, combined with its distinct mass, allows for highly accurate and precise quantification in complex biological matrices. While not intended for therapeutic use, the availability of deuterated standards like this compound is crucial for robust drug development programs, enabling reliable pharmacokinetic characterization and ensuring the quality of bioequivalence studies. This technical guide has provided a comparative overview and detailed the methodologies central to the use of Flunisolide and its deuterated analog in pharmaceutical research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Flunisolide metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. esschemco.com [esschemco.com]
- 9. Pharmacokinetics of flunisolide administered via metered dose inhaler with and without a spacer device and following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. atsjournals.org [atsjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Unveiling the Purity of a Labeled Standard: A Technical Guide to Flunisolide-d6
For researchers, scientists, and drug development professionals, the isotopic purity and labeling efficiency of deuterated standards are critical parameters that underpin the reliability and accuracy of quantitative bioanalytical studies. This in-depth technical guide explores the isotopic purity and labeling efficiency of Flunisolide-d6, a vital internal standard for the quantitation of the synthetic corticosteroid, Flunisolide.
This compound is a stable isotope-labeled version of Flunisolide, a glucocorticoid used in the treatment of allergic rhinitis.[1][2][3] Its primary mechanism of action involves the activation of glucocorticoid receptors, leading to an anti-inflammatory response.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, deuterated analogs like this compound are indispensable for correcting variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring robust and accurate quantification of the target analyte.
Quantitative Data Summary
The isotopic purity and chemical purity of this compound are determined by various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity and labeling efficiency. The data presented in the following tables are compiled from available certificates of analysis and supplier specifications.
| Parameter | Specification | Source |
| Chemical Formula | C₂₄H₂₅D₆FO₆ | |
| Molecular Weight | 440.53 g/mol | |
| Appearance | White Solid | |
| Chemical Purity | ||
| By HPLC | 99.3% | |
| Isotopic Purity | ||
| Atom Percent Deuterium (B1214612) | 99% |
Table 1: General Specifications for this compound
A Certificate of Analysis for the closely related compound, Flunisolide Acetate-d6, provides further insight into typical purity levels and analytical results.
| Parameter | Result | Method | Source |
| Chemical Purity | 97.6% | HPLC | |
| Isotopic Purity | 99% atom D | MS | |
| Appearance | White Solid | Visual |
Table 2: Certificate of Analysis Data for Flunisolide Acetate-d6
Experimental Protocols
The determination of isotopic purity and labeling efficiency of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical practices for deuterated compounds.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method assesses the purity of the this compound compound, identifying and quantifying any non-deuterated Flunisolide or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.
-
The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Isotopic Purity and Labeling Efficiency by Mass Spectrometry (MS)
High-resolution mass spectrometry is the primary technique for determining the isotopic distribution and confirming the mass of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Procedure:
-
A dilute solution of this compound is infused directly into the mass spectrometer or injected via an LC system.
-
The mass spectrum is acquired in full scan mode, focusing on the mass-to-charge (m/z) region of the protonated molecule [M+H]⁺.
-
The isotopic cluster of the [M+H]⁺ ion is analyzed. For this compound, the most abundant ion should correspond to the fully deuterated species.
-
The relative intensities of the ions corresponding to the d0 to d6 species are measured.
-
Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the d6 ion relative to the sum of all isotopic species (d0 to d6).
-
Isotopic Purity (%) = (Intensity of d6 ion / Σ Intensities of d0 to d6 ions) x 100
-
-
Labeling Efficiency (Atom Percent Deuterium): This is a measure of the deuterium incorporation at the labeled positions. It is calculated by considering the weighted average of the deuterium content across all isotopic species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d6 or Chloroform-d.
-
Procedure:
-
A sample of this compound is dissolved in the deuterated solvent.
-
The ¹H NMR spectrum is acquired.
-
The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated confirms the successful labeling. For this compound, this would typically be the methyl protons of the isopropylidene group.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining isotopic purity and the signaling pathway of Flunisolide.
Caption: Workflow for the analysis of this compound.
Caption: Glucocorticoid receptor signaling pathway.
References
In-Depth Technical Guide: Flunisolide-d6 Mass Spectrometry Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Flunisolide-d6. The fragmentation of the deuterated standard is primarily extrapolated from the known fragmentation of Flunisolide. This document presents proposed fragmentation pathways in both positive and negative ionization modes, supported by quantitative data and detailed experimental protocols.
Introduction
Flunisolide is a corticosteroid used for the treatment of allergic rhinitis. Its deuterated analog, this compound, serves as an internal standard in quantitative mass spectrometry-based assays. Understanding the fragmentation pattern of this compound is crucial for developing robust and accurate analytical methods. The six deuterium (B1214612) atoms are located on the isopropylidene group, which influences the mass-to-charge ratio (m/z) of specific fragments.
Experimental Protocols
The following experimental conditions are based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid analysis.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5mM Ammonium Formate in Water.
-
Mobile Phase B: 5mM Ammonium Formate in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to achieve separation, for example, 30-70% B over several minutes.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Precursor Ions:
-
Positive Mode: [M+H]⁺
-
Negative Mode: [M+CH₃COO]⁻ (acetate adduct)
-
-
Collision Energy: Optimized for each transition, typically in the range of 10-30 eV.
-
Analyzer: Triple quadrupole or ion trap mass spectrometer.
Positive Ion ESI Fragmentation
In positive ion mode, Flunisolide and its deuterated analog are typically observed as protonated molecules, [M+H]⁺. The fragmentation is characterized by a series of neutral losses, primarily of water (H₂O).
Proposed Fragmentation Pathway
The protonated precursor ion of this compound ([C₂₄H₂₆D₆FO₆+H]⁺) has a theoretical m/z of 441.2. The fragmentation cascade is proposed as follows:
-
Initial Loss of Water: The initial and most prominent fragmentation step is the neutral loss of a water molecule (18 Da) from the steroid backbone, leading to the formation of a fragment ion at m/z 423.2.
-
Subsequent Fragmentations: Further fragmentation of the m/z 423.2 ion can occur through additional losses, leading to the formation of characteristic product ions. The ions observed for non-deuterated Flunisolide at m/z 339 and 321 suggest subsequent losses. The formation of an ion corresponding to m/z 313 for Flunisolide is also noted as specific.
Data Presentation: Positive Ion Mode
| Compound | Precursor Ion (m/z) | Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| Flunisolide | 435.2 | [M+H-H₂O]⁺ | H₂O | 417.2 |
| [M+H-H₂O-C₃H₆O₂]⁺ | H₂O, C₃H₆O₂ | 339.1 | ||
| [M+H-2H₂O-C₃H₆O₂]⁺ | 2H₂O, C₃H₆O₂ | 321.1 | ||
| Specific Ion | - | 313.1 | ||
| This compound | 441.2 | [M+H-H₂O]⁺ | H₂O | 423.2 |
| [M+H-H₂O-C₃D₆O₂]⁺ | H₂O, C₃D₆O₂ | 339.1 | ||
| [M+H-2H₂O-C₃D₆O₂]⁺ | 2H₂O, C₃D₆O₂ | 321.1 | ||
| Specific Ion | - | 319.1 |
Note: The fragment at m/z 339.1 for this compound results from the loss of the deuterated isopropylidene group along with a water molecule. The subsequent loss of another water molecule leads to the ion at m/z 321.1. The specific ion for this compound is predicted to be shifted by 6 Da.
Visualization: Positive Ion Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
Negative Ion ESI Fragmentation
In negative ion mode, Flunisolide can form adducts with anions from the mobile phase, such as acetate (B1210297) ([M+CH₃COO]⁻). The fragmentation of this adduct can provide complementary structural information.
Proposed Fragmentation Pathway
The acetate adduct of this compound ([C₂₄H₂₅D₆FO₆+CH₃COO]⁻) has a theoretical m/z of 499.2. A specific fragment ion at m/z 185 has been reported for non-deuterated Flunisolide from its acetate adduct. This suggests a cleavage of the steroid backbone.
Data Presentation: Negative Ion Mode
| Compound | Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) |
| Flunisolide | 493.2 ([M+CH₃COO]⁻) | Specific Ion | 185.0 |
| This compound | 499.2 ([M+CH₃COO]⁻) | Specific Ion | 185.0 |
Note: The specific fragment at m/z 185 is likely formed from a part of the steroid skeleton that does not contain the deuterated isopropylidene group. Therefore, its m/z is not expected to shift in the deuterated analog.
Visualization: Negative Ion Fragmentation Pathway
Caption: Proposed fragmentation of this compound acetate adduct in negative ESI mode.
Conclusion
The mass spectrometry fragmentation of this compound is predictable based on the behavior of its non-deuterated counterpart. In positive ion mode, the fragmentation is dominated by the loss of water, followed by the loss of the deuterated isopropylidene group. In negative ion mode, a specific fragment ion is observed from the acetate adduct. This guide provides a foundational understanding for researchers and scientists to develop and validate quantitative analytical methods for Flunisolide using its deuterated internal standard. The proposed pathways and tabulated data offer a clear reference for interpreting mass spectra and selecting appropriate transitions for multiple reaction monitoring (MRM) experiments.
Navigating the Regulatory Maze: A Technical Guide to the Use of Deuterated Standards in Bioanalysis, Featuring Flunisolide-d6
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. The quantification of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of high-quality bioanalytical methods, with deuterated standards being a widely utilized subclass. This technical guide provides an in-depth overview of the regulatory guidelines governing the use of deuterated standards, with a practical focus on the application of Flunisolide-d6.
The Regulatory Framework: A Harmonized Approach
The use of internal standards in bioanalytical method validation is mandated by regulatory agencies worldwide to ensure data integrity. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has emerged as the global standard, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This harmonization streamlines the drug development process, allowing for a unified approach to method validation for international submissions.
The central tenet of these guidelines is the "fit-for-purpose" principle, which states that the level of validation should be appropriate for the intended use of the data. For pivotal studies that will be part of a regulatory submission, a full validation of the bioanalytical method is required.
Key Regulatory Tenets for Internal Standards (ICH M10):
-
Preference for Stable Isotope-Labeled Internal Standards: The guidelines strongly recommend the use of a SIL-IS, such as a deuterated or ¹³C-labeled analog of the analyte. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to more accurate and precise quantification.
-
Justification for Non-SIL-IS: If a SIL-IS is not used, a thorough justification must be provided. A structural analog may be acceptable, but it must be demonstrated that it can adequately track the analyte.
-
Purity and Characterization: The internal standard must be well-characterized, with its purity and identity confirmed. It is crucial to ensure that the internal standard is free from the unlabeled analyte to avoid interference and biased results.
-
Consistent Concentration: The internal standard should be added at a consistent concentration to all samples, including calibration standards, quality controls (QCs), and study samples.
Data Presentation: Quantitative Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides specific acceptance criteria for various validation parameters. These are summarized in the tables below for chromatographic methods, which are commonly used for the analysis of small molecules like Flunisolide.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of a blank, a zero standard (matrix with internal standard), and six non-zero standards. |
| LLOQ | The lowest standard on the curve. |
| ULOQ | The highest standard on the curve. |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration for all standards, except for the LLOQ, which should be within ±20%. |
| Curve Fit | At least 75% of the non-zero standards must meet the accuracy criteria. |
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Intra-run and Inter-run Accuracy (Mean) | LLOQ, Low QC, Mid QC, High QC | Within ±15% of the nominal value (±20% for LLOQ). |
| Intra-run and Inter-run Precision (%CV) | LLOQ, Low QC, Mid QC, High QC | ≤15% (≤20% for LLOQ). |
Table 3: Acceptance Criteria for Selectivity and Matrix Effect
| Parameter | Acceptance Criteria |
| Selectivity (Blank Matrix) | Response of interfering peaks at the retention time of the analyte should be <20% of the LLOQ response. Response of interfering peaks at the retention time of the internal standard should be <5% of the mean IS response. |
| Matrix Effect (Internal Standard-Normalized) | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different matrix lots should be ≤15%. |
Table 4: Acceptance Criteria for Stability
| Parameter | Conditions | Acceptance Criteria |
| Analyte and Internal Standard Stability | Freeze-Thaw, Bench-Top, Long-Term, Processed Sample | The mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Experimental Protocols: A Representative Bioanalytical Method for Flunisolide using this compound
The following are representative, detailed methodologies for the key experiments required for the validation of a bioanalytical method for the quantification of Flunisolide in human plasma using this compound as the internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions:
-
Prepare a primary stock solution of Flunisolide at a concentration of 1 mg/mL in methanol (B129727).
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
These stock solutions should be stored at -20°C or below.
-
-
Working Solutions:
-
Prepare a series of working standard solutions of Flunisolide by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking the calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.
-
-
Calibration Standards (CS):
-
Prepare calibration standards by spiking blank human plasma with the appropriate Flunisolide working solutions to achieve a concentration range (e.g., 0.1 to 100 ng/mL). A typical set would include a blank (no analyte, no IS), a zero standard (with IS only), and 6-8 non-zero concentrations.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC (30-50% of the calibration range)
-
High QC (≥ 75% of the ULOQ)
-
-
QC samples should be prepared from a separately prepared Flunisolide stock solution to ensure an independent assessment of accuracy.
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma (CS, QC, or study sample), add 20 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
Solid Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Flunisolide from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flunisolide: Precursor ion > Product ion (to be determined during method development).
-
This compound: Precursor ion > Product ion (to be determined during method development).
-
-
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Flunisolide and this compound.
-
Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution, using at least six different sources of matrix.
-
Stability: Assess the stability of Flunisolide in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: For a duration that mimics the sample handling time at room temperature.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected storage time of study samples.
-
Processed Sample Stability: In the autosampler for the expected duration of an analytical run.
-
Mandatory Visualizations
Experimental Workflow
References
Methodological & Application
Method development for Flunisolide-d6 in urine sample analysis
Quantitative Analysis of Flunisolide in Human Urine using Flunisolide-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flunisolide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. Monitoring its excretion in urine is crucial for pharmacokinetic studies and in doping control analysis. This application note details a robust and sensitive method for the quantification of Flunisolide in human urine samples. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. This compound, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The method has been validated according to established bioanalytical method validation guidelines.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Flunisolide analytical standard
-
This compound internal standard (IS)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium acetate
-
β-glucuronidase from E. coli[1]
-
Phosphate (B84403) buffer (pH 5.5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)[6][7]
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flunisolide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flunisolide stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human urine with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge a 1.0 mL aliquot of each urine sample (including standards and QCs) at 4000 rpm for 10 minutes.
-
Enzymatic Hydrolysis: To 500 µL of the supernatant, add 250 µL of phosphate buffer (pH 5.5) and 20 µL of β-glucuronidase solution. Incubate at 55°C for 3 hours to deconjugate glucuronidated metabolites.[8]
-
Internal Standard Spiking: After cooling to room temperature, add 20 µL of the 100 ng/mL this compound IS working solution to all samples except the blank.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.[7]
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-6.0 min: 30% B (Re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flunisolide: Precursor Ion > Product Ion (e.g., m/z 435.2 > 415.2)[9]
-
This compound: Precursor Ion > Product Ion (e.g., m/z 441.2 > 421.2)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Presentation
The quantitative performance of the method was validated, and the results are summarized in the table below. The method demonstrated excellent linearity over the calibrated concentration range. Accuracy and precision were within the acceptable limits as defined by bioanalytical method validation guidelines.[10][11]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Short-Term) | Stable |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Flunisolide in urine.
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. karger.com [karger.com]
- 5. esschemco.com [esschemco.com]
- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjsir.org [pjsir.org]
- 8. agilent.com [agilent.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes: The Use of Flunisolide-d6 in Pharmacokinetic Studies of Flunisolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide (B1672891) is a synthetic corticosteroid utilized for its anti-inflammatory properties, primarily in the management of allergic rhinitis and asthma.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential systemic side effects. The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. Flunisolide-d6, a deuterated analog of flunisolide, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte, differing only in mass. This application note provides a detailed protocol for a pharmacokinetic study of flunisolide in human plasma using this compound as an internal standard with LC-MS/MS analysis.
Rationale for Using this compound
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound and flunisolide exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for accurate correction.
-
Co-elution: The co-elution of the analyte and the internal standard helps to compensate for matrix effects, which are a common source of variability in bioanalysis.
-
Mass Differentiation: Despite their similar properties, this compound is easily distinguished from flunisolide by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous but separate detection.
Pharmacokinetic Profile of Flunisolide
Flunisolide is rapidly absorbed after administration and is extensively metabolized in the liver to a less active 6β-hydroxy metabolite and other conjugates. Due to significant first-pass metabolism, the systemic bioavailability of oral flunisolide is relatively low. The plasma half-life of flunisolide is typically in the range of 1 to 2 hours.
Experimental Design for a Pharmacokinetic Study
A representative pharmacokinetic study of intranasal flunisolide would involve the following steps:
-
Subject Recruitment: Enrollment of healthy human volunteers under approved ethical guidelines.
-
Drug Administration: Administration of a single intranasal dose of a flunisolide formulation.
-
Blood Sampling: Collection of blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifugation of blood samples to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantification of flunisolide concentrations in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters from the plasma concentration-time data.
Caption: Workflow of a typical pharmacokinetic study.
Bioanalytical Method Protocol
This protocol describes a representative LC-MS/MS method for the quantification of flunisolide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Flunisolide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
Stock and Working Solutions
-
Flunisolide Stock Solution (1 mg/mL): Accurately weigh and dissolve flunisolide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the flunisolide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
Application of Flunisolide-d6 in Environmental Sample Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide, a synthetic corticosteroid used in the treatment of allergic rhinitis, has the potential to enter the environment through various pathways, including wastewater effluent. Monitoring its presence in environmental matrices is crucial for understanding its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, such as Flunisolide-d6, is the gold standard for accurate and precise quantification of Flunisolide in complex environmental samples. This application note provides a detailed protocol for the determination of Flunisolide in environmental water samples using solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution.
This compound is the deuterium-labeled analog of Flunisolide. Its chemical properties are nearly identical to those of Flunisolide, but it has a different molecular weight. This allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Flunisolide) during sample preparation and analysis can be corrected for, leading to highly accurate and reliable results.
Analytical Methodology
The determination of Flunisolide in environmental water samples involves a multi-step process designed to isolate, concentrate, and accurately measure the analyte at trace levels. The use of isotope dilution with this compound is integral to achieving high-quality data.
Experimental Workflow
The overall workflow for the analysis of Flunisolide in environmental water samples is depicted below.
Caption: Experimental workflow for the analysis of Flunisolide in environmental water samples.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific water matrix and available instrumentation.
Materials and Reagents
-
Flunisolide analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.45 µm)
Sample Collection and Preservation
Collect water samples in clean glass bottles. To inhibit microbial degradation of the analytes, samples can be preserved by acidification to pH 2-3 with an appropriate acid. Store samples at 4°C and analyze as soon as possible.
Sample Preparation
-
Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of approximately 10 ng/L.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Flunisolide from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Flunisolide and this compound need to be optimized. For Flunisolide (MW: 434.5), a potential precursor ion is [M+H]+ at m/z 435.2. Product ions would be determined through infusion experiments. Similarly, for this compound (MW: ~440.5), the precursor ion would be around m/z 441.2.
-
Data Presentation
| Parameter | Representative Value Range | Water Matrix |
| Limit of Detection (LOD) | 0.01 - 0.4 ng/L | River water, Wastewater |
| Limit of Quantification (LOQ) | 0.04 - 1.0 ng/L | River water, Wastewater |
| Recovery | 58% - 94% | Spiked environmental water |
| Linearity (R²) | > 0.99 | - |
| Relative Standard Deviation (RSD) | < 15% | - |
Note: The data presented is for a range of corticosteroids and should be considered as an estimate of the performance achievable for Flunisolide analysis with proper method validation.
Signaling Pathway and Logical Relationships
The primary logical relationship in this analytical method is the principle of isotope dilution, which ensures accurate quantification.
References
Application Note and Protocol: Preparation of Flunisolide-d6 Stock Solution for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the preparation of a Flunisolide-d6 stock solution. This compound, a deuterium-labeled analog of Flunisolide, is commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the determination of Flunisolide concentrations in biological matrices. Adherence to this protocol is crucial for generating reliable and reproducible experimental data. This application note includes information on the necessary materials and reagents, a step-by-step preparation protocol, and guidelines for proper storage and handling.
Introduction
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties used in the management of asthma and allergic rhinitis.[1] In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are essential for accurate quantification of the target analyte. This compound is the deuterium-labeled version of Flunisolide and serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the unlabeled drug, while being distinguishable by its higher mass in mass spectrometric detection.[2][3] The preparation of an accurate and stable stock solution is the foundational step for the development of robust bioanalytical methods.
Physicochemical and Safety Data
A summary of the key properties of this compound is presented in the table below. This information is critical for the safe handling and accurate preparation of the stock solution.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₅D₆FO₆ | [3][4] |
| Molecular Weight | 440.53 g/mol | |
| Appearance | White to off-white or creamy white crystalline solid | |
| Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), Acetone. Sparingly soluble in chloroform, slightly soluble in methanol (B129727), and practically insoluble in water. | |
| Purity (Typical) | >98% (HPLC) | |
| Recommended Storage | 2 - 8 °C or Refrigerate. Keep container tightly closed in a dry and well-ventilated place. | |
| Safety Precautions | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a 1 mg/mL this compound stock solution.
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
1.5 mL or 2.0 mL amber glass autosampler vials with caps
-
Calibrated pipettes (P1000, P200)
-
Pipette tips
-
Vortex mixer
-
Sonicator
Stock Solution Preparation (1 mg/mL)
-
Tare the Vial: Place a clean, dry 1.5 mL amber glass vial on the analytical balance and tare the weight.
-
Weighing this compound: Carefully weigh approximately 1.0 mg of this compound powder directly into the tared vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the precise volume of methanol required to achieve a 1 mg/mL concentration. For example, if 1.05 mg of this compound is weighed, add 1.05 mL (1050 µL) of methanol.
-
Dissolution: Add the calculated volume of methanol to the vial using a calibrated pipette.
-
Mixing: Cap the vial securely and vortex for 30 seconds to facilitate dissolution.
-
Sonication (if necessary): If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Labeling: Clearly label the vial with the compound name (this compound Stock), concentration (1 mg/mL), solvent (Methanol), preparation date, and preparer's initials.
-
Storage: Store the prepared stock solution at 2 - 8 °C in the dark.
Preparation of Working Solutions
Working solutions can be prepared by diluting the stock solution with the appropriate mobile phase or a suitable solvent mixture (e.g., 50:50 methanol:water) to the desired final concentrations for spiking into calibration standards and quality control samples.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Conclusion
This application note provides a standardized protocol for the preparation of this compound stock solutions, a critical step for the accurate quantification of Flunisolide in research and drug development settings. By following these guidelines for preparation, handling, and storage, researchers can ensure the integrity and stability of their internal standard, leading to high-quality analytical results.
References
Application Note and Protocol for the Chromatographic Separation of Flunisolide and Flunisolide-d6
Introduction
Flunisolide (B1672891) is a synthetic corticosteroid used for the prophylactic treatment of allergic rhinitis.[1] For quantitative analysis of flunisolide in biological matrices and pharmaceutical formulations, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Flunisolide-d6, is a common practice in mass spectrometry-based assays to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This document provides detailed protocols for the chromatographic separation of flunisolide and its deuterated internal standard, this compound, using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight |
| Flunisolide | C₂₄H₃₁FO₆ | 434.5 g/mol |
| This compound | C₂₄H₂₅D₆FO₆ | 440.53 g/mol [2] |
Chromatographic Methods and Protocols
Two primary methods are presented: an HPLC-UV method suitable for quality control of pharmaceutical formulations and a more sensitive LC-MS/MS method for bioanalytical applications.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from established procedures for the analysis of flunisolide in nasal spray formulations and is suitable for determining the purity and concentration of flunisolide.[3][4][5]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance 2695, Agilent 1260 Infinity).
-
Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm particle size (L11) from Phenomenex, or a similar C18 column (150 x 4.6 mm, 5 µm).
-
Chemicals and Reagents:
-
Flunisolide reference standard
-
This compound (for method development and peak identification)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 30 °C |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Autosampler Temperature | 5 °C |
| Detection Wavelength | 245 nm |
| Run Time | 45 minutes |
3. Solution Preparation:
-
Diluent: A mixture of acetonitrile and water.
-
Standard Stock Solution (250 µg/mL of flunisolide): Accurately weigh and transfer about 12.5 mg of flunisolide standard into a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and then dilute to volume with water.
-
Working Standard Solution (40 µg/mL of flunisolide): Transfer 4.0 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
This compound Solution: Prepare a stock and working solution of this compound in a similar manner to assess its retention time relative to flunisolide.
Expected Results: Flunisolide and this compound are expected to have very similar retention times due to their structural similarity. The high-resolution Phenyl-Hexyl column should provide a sharp, symmetrical peak for flunisolide. The PDA detector can be used to confirm peak purity by analyzing the UV spectrum across the peak.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of flunisolide in complex biological matrices like plasma or tissue culture medium. This compound serves as the internal standard.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: Waters Spherisorb S5C8, 4.6 x 150 mm, 5 µm particle size, or a similar C8 or C18 column.
-
Chemicals and Reagents:
-
Flunisolide reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
Ethyl acetate (B1210297)
-
Heptane
-
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of the sample (e.g., tissue culture medium, plasma), add the internal standard (this compound) solution.
-
Perform a liquid-liquid extraction using a mixture of 35% ethyl acetate in heptane.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions:
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Spherisorb S5C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-50 µL |
| Column Temperature | Ambient or 30 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions (Negative Ion Mode)
| Parameter | Flunisolide | This compound |
| Ionization Mode | Negative APCI or ESI | Negative APCI or ESI |
| Precursor Ion (Q1) | m/z 433.2 | m/z 439.2 (inferred) |
| Product Ion (Q3) | m/z 375.2, 357.2 | To be determined by infusion |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
4. Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of flunisolide to this compound against the concentration of the calibration standards.
-
The concentration of flunisolide in the unknown samples is then determined from this calibration curve. The linear range for flunisolide is typically established between 10–200 ng/mL.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for flunisolide.
| Parameter | Typical Value |
| Retention Time (Flunisolide) | ~0.91 min |
| Retention Time (Internal Standard) | ~0.84 min (for Dexamethasone) |
| Linearity (R²) | ≥ 0.995 |
| Calibration Range | 10–200 ng/mL |
| Mean Accuracy | 97.7–110.6% |
| Precision (%RSD) | 3.5–10.4% |
| Extraction Recovery | 90.3–94.6% |
Workflow Diagrams
Caption: Workflow for RP-HPLC-UV analysis of flunisolide.
Caption: Workflow for LC-MS/MS bioanalysis of flunisolide.
References
Application Note and Protocol: Validating Bioanalytical Methods with Flunisolide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide (B1672891) is a synthetic corticosteroid utilized for its anti-inflammatory properties, particularly in the management of asthma and allergic rhinitis. Accurate quantification of flunisolide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[1] Flunisolide-d6, a deuterated analog of flunisolide, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring co-elution and similar ionization behavior.[1]
This document provides a comprehensive guide to the validation of a bioanalytical method for the quantification of flunisolide in human plasma using this compound as an internal standard. The protocols and data presented herein are based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[2][3]
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight |
| Flunisolide | C₂₄H₃₁FO₆ | 434.5 g/mol |
| This compound | C₂₄H₂₅D₆FO₆ | 440.53 g/mol [4] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of flunisolide are mediated through its interaction with the glucocorticoid receptor. The following diagram illustrates the generalized signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for Flunisolide.
The following diagram outlines the experimental workflow for the bioanalytical method validation.
Caption: Experimental workflow for bioanalytical method validation.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Flunisolide Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of flunisolide reference standard and dissolve in a 10 mL volumetric flask with methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in a 1 mL volumetric flask with methanol.
-
Working Solutions: Prepare working solutions of flunisolide for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate flunisolide working solutions to achieve final concentrations typically ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flunisolide | 435.2 | 415.2 | 15 |
| 435.2 | 313.1[5] | 25 | |
| This compound | 441.2 | 421.2 | 15 |
| 441.2 | 319.1 | 25 |
Bioanalytical Method Validation Results
The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method.
Linearity and Range
The linearity of the method was assessed by analyzing calibration standards at 8 different concentrations. The calibration curve was constructed by plotting the peak area ratio of flunisolide to this compound against the nominal concentration of flunisolide.
| Parameter | Acceptance Criteria | Result |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Regression Model | Weighted (1/x²) linear regression | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 6.8 | 105.2 | 8.2 | 103.5 |
| MQC | 15 | 4.5 | 98.7 | 6.1 | 101.2 |
| HQC | 80 | 3.9 | 102.1 | 5.5 | 99.8 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal value (±20% for LLOQ).[6][7]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 88.5 | 96.2 |
| HQC | 91.2 | 98.1 |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range, typically with a %CV of ≤ 15%.
Stability
The stability of flunisolide in human plasma was evaluated under various storage conditions.
| Stability Condition | Duration | Result |
| Bench-top Stability | 4 hours at room temperature | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability | 30 days at -80°C | Stable |
Acceptance Criteria: Mean concentration of stability samples should be within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a robust, sensitive, and specific approach for the quantitative determination of flunisolide in human plasma. The method has been validated according to international guidelines and is suitable for use in clinical and non-clinical studies requiring the measurement of flunisolide concentrations. The use of a deuterated internal standard is critical for ensuring the accuracy and precision of the results by correcting for potential variabilities in sample processing and matrix effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. esschemco.com [esschemco.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Flunisolide-d6 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flunisolide-d6 as an internal standard to overcome ion suppression in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Problem 1: Significant ion suppression is observed for the analyte, even with the use of this compound.
-
Possible Cause: The analyte and this compound may not be co-eluting perfectly, leading to differential ion suppression. The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and its deuterated analog.[1] If this separation occurs in a region of the chromatogram with a high concentration of matrix components, they will experience different degrees of ion suppression.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard of the analyte and this compound to confirm that their chromatographic peaks are perfectly aligned.
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve better co-elution. A shallower gradient or a longer column may improve resolution and ensure the analyte and internal standard are affected by the same matrix components.
-
Enhance Sample Preparation: Improve the sample clean-up process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation at removing phospholipids (B1166683) and other sources of ion suppression.[2]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[3]
-
Problem 2: The this compound internal standard signal is inconsistent or drifting across an analytical run.
-
Possible Cause: This could be due to carryover from previous injections, contamination in the LC-MS system, or instability of the internal standard in the prepared samples. Late-eluting matrix components can build up on the column and cause increasing ion suppression over the course of a run.[1]
-
Troubleshooting Steps:
-
Inject Blanks: Run several blank injections (solvent and extracted matrix) to check for carryover. If a signal for the analyte or internal standard is detected in the blanks, the system needs to be cleaned.
-
Optimize Wash Method: Ensure the autosampler wash procedure is adequate to prevent carryover between injections. Use a strong solvent in the wash solution.
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
-
Check Sample Stability: Evaluate the stability of the processed samples over the typical analysis time to ensure the internal standard is not degrading.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in mass spectrometry?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4] The matrix includes all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[2]
Q2: How does a deuterated internal standard like this compound help overcome ion suppression?
A2: Ideally, a deuterated internal standard like this compound is chemically identical to the analyte and will co-elute from the liquid chromatography column.[1] By co-eluting, both the analyte and the internal standard are exposed to the same matrix components at the same time and should, therefore, experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification even if the absolute signal intensity is reduced.[1]
Q3: Can this compound completely eliminate ion suppression?
A3: While this compound can effectively compensate for ion suppression, it does not eliminate the underlying cause.[5] The goal is to have the analyte-to-internal standard ratio remain constant. However, if there is differential ion suppression due to chromatographic separation of the analyte and the internal standard, the correction will not be accurate.[1] Therefore, good chromatographic practices and effective sample preparation are still crucial.
Q4: How can I assess the degree of ion suppression in my method?
A4: A common method to evaluate ion suppression is the post-column infusion experiment.[5] This involves infusing a constant flow of the analyte into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal of the analyte at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[5]
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method for a corticosteroid (structurally similar to Flunisolide) in human plasma using a deuterated internal standard. This data is representative and serves as a guideline for expected performance.
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 10 - 1200 pg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Intra-day Accuracy & Precision (n=5) | ||
| LLOQ (10 pg/mL) | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 95.5%, Precision: 8.2% |
| Low QC (30 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 102.1%, Precision: 6.5% |
| Mid QC (300 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 98.7%, Precision: 4.3% |
| High QC (900 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 101.3%, Precision: 3.8% |
| Inter-day Accuracy & Precision (n=15, 3 days) | ||
| LLOQ (10 pg/mL) | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 97.2%, Precision: 10.5% |
| Low QC (30 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 101.5%, Precision: 7.8% |
| Mid QC (300 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 99.8%, Precision: 5.1% |
| High QC (900 pg/mL) | Accuracy: 85-115%, Precision: ≤15% | Accuracy: 102.0%, Precision: 4.5% |
| Recovery | ||
| Low QC | Consistent and reproducible | 86.2% |
| High QC | Consistent and reproducible | 88.9% |
| Internal Standard | Consistent and reproducible | 87.5% |
| Matrix Effect | ||
| Low QC | IS Normalized Factor: 0.85-1.15 | 1.03 |
| High QC | IS Normalized Factor: 0.85-1.15 | 1.01 |
Data adapted from a representative bioanalytical method validation for a similar corticosteroid.[3]
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of corticosteroids from plasma.
-
Objective: To extract Flunisolide and this compound from a plasma sample and remove interfering matrix components.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator
-
-
Methodology:
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and detect Flunisolide and this compound.
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Flunisolide: 435.2 -> 415.2
-
This compound: 441.2 -> 421.2
-
-
Collision Energy: Optimized for the specific instrument.
-
Visualizations
References
- 1. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive and automated 1 pg/ml fluticasone propionate assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in Flunisolide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium (B1214612) in Flunisolide-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated form of Flunisolide, a synthetic corticosteroid used for its anti-inflammatory properties.[1] The molecular formula of this compound is C24H25D6FO6.[2][3][4] Based on its chemical name, (6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione-d6, the six deuterium atoms are located on the two methyl groups of the isopropylidene acetal (B89532) moiety. These are C-D bonds, which are generally stable. However, understanding the potential for exchange is crucial for maintaining the isotopic purity of the standard.
Q2: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[5] For this compound, the primary concern is the potential loss of deuterium, which would alter its mass and compromise its use as an internal standard in quantitative mass spectrometry-based assays. This can lead to inaccurate measurements of the non-deuterated analyte.
Q3: Which hydrogens in the this compound molecule are theoretically most susceptible to exchange?
While the deuterium atoms in this compound are on carbon atoms and thus relatively stable, the molecule also contains hydroxyl (-OH) groups at the C11 and C21 positions. The protons of these hydroxyl groups are readily exchangeable. Although the supplied this compound should have deuterium on the isopropylidene group, it is crucial to be aware of general exchange principles. Under certain conditions (e.g., presence of D2O), the hydroxyl protons can exchange with deuterium from the solvent. Conversely, if the deuterium labels were on the hydroxyl groups, they would be very labile. The C-D bonds on the isopropylidene group are much more stable but can be susceptible to exchange under harsh acidic or basic conditions, or at elevated temperatures.
Q4: What factors can promote deuterium exchange in this compound?
Several factors can influence the rate of deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For C-D bonds adjacent to a carbonyl group, basic conditions can promote enolization and subsequent exchange. While the deuterons in this compound are not in such a position, extreme pH should still be avoided. The exchange of -OH protons is rapidly catalyzed by both acid and base.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange, especially for labile protons like those in hydroxyl groups. Aprotic solvents (e.g., acetonitrile (B52724), dimethyl sulfoxide) are less likely to promote exchange.
Q5: How can I minimize deuterium exchange during sample storage?
To ensure the isotopic stability of this compound during storage:
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.
-
Solvent Choice: If storing in solution, use a high-purity aprotic solvent like acetonitrile. Avoid aqueous or alcoholic solutions for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium signal or appearance of undeuterated Flunisolide peak in mass spectrometry. | Isotopic exchange has occurred. | Review sample preparation and analytical procedures. Check the pH of all solutions. Ensure the use of aprotic solvents where possible. Minimize sample exposure to high temperatures. |
| Inconsistent quantification results when using Flunisolaide-d6 as an internal standard. | Partial and variable deuterium exchange. | Prepare fresh stock solutions of this compound in an appropriate aprotic solvent. Re-evaluate the stability of the internal standard under the specific experimental conditions. |
| Gradual degradation of the this compound stock solution over time. | Inappropriate storage conditions. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at or below -20°C in an aprotic solvent. |
Data Presentation
The following table provides illustrative data on the hypothetical stability of this compound under various conditions. Note: This data is for educational purposes to demonstrate the principles of deuterium exchange and is not based on experimental results for this compound.
| Condition | Solvent | pH | Temperature (°C) | Incubation Time (hours) | Hypothetical Deuterium Loss (%) |
| Optimal | Acetonitrile | 7.0 | 4 | 24 | < 0.1 |
| Elevated Temperature | Acetonitrile | 7.0 | 50 | 24 | 1-2 |
| Aqueous (Neutral) | Water:Acetonitrile (1:1) | 7.0 | 25 | 24 | 0.5-1 |
| Aqueous (Acidic) | Water:Acetonitrile (1:1) | 3.0 | 25 | 24 | 2-5 |
| Aqueous (Basic) | Water:Acetonitrile (1:1) | 10.0 | 25 | 24 | 5-10 |
Experimental Protocols
Protocol: Assessment of this compound Isotopic Stability
This protocol describes a method to evaluate the stability of this compound under different pH and temperature conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
-
Preparation of Incubation Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Prepare solutions of acetonitrile and water at various ratios (e.g., 100% ACN, 50:50 ACN:H2O, 100% H2O).
-
-
Incubation:
-
In separate vials, dilute the this compound stock solution to a final concentration of 1 µg/mL in each of the prepared incubation solutions.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot from each vial.
-
Analyze the samples by LC-MS/MS.
-
Monitor the ion transitions for both this compound and undeuterated Flunisolide.
-
-
Data Analysis:
-
Calculate the percentage of deuterium loss by comparing the peak area of the undeuterated Flunisolide to the sum of the peak areas of the deuterated and undeuterated forms.
-
Visualizations
Caption: Workflow for minimizing deuterium exchange in this compound experiments.
Caption: Factors leading to isotopic exchange and inaccurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esschemco.com [esschemco.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. H/D exchange in reactions of OH − with D 2 and of OD − with H 2 at low temperatures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00516G [pubs.rsc.org]
Resolving co-eluting interferences with Flunisolide-d6
Welcome to the technical support center for Flunisolide-d6 analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences with this compound in LC-MS/MS analysis?
A1: Co-eluting interferences with this compound, a deuterated internal standard, can stem from several sources. One of the most significant is the presence of isobaric compounds, which are molecules with the same nominal mass as Flunisolide. A notable example is Triamcinolone acetonide, a glucocorticosteroid with the same molecular formula and mass as Flunisolide, differing only in the position of a fluorine atom.[1] If not chromatographically separated, it can interfere with the detection of Flunisolide and by extension, its deuterated internal standard. Other potential sources include drug metabolites, endogenous matrix components, and impurities in the reference standard.[2]
Q2: My quantitative results are inconsistent when using this compound as an internal standard. What are the likely causes?
A2: Inconsistent or inaccurate quantitative results when using a deuterated internal standard like this compound can be attributed to several factors beyond simple co-elution. These include:
-
Lack of Co-elution: The underlying assumption of using a deuterated internal standard is that it co-elutes perfectly with the analyte, experiencing the same matrix effects.[2] However, a slight chromatographic shift between the deuterated and non-deuterated compounds can occur, leading to differential ion suppression or enhancement.[3]
-
Isotopic or Chemical Impurities: The this compound standard may contain a small amount of the non-deuterated Flunisolide, which can lead to inaccuracies, especially at the lower limit of quantification.[4][5]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.[4]
Q3: Can the position of deuterium labeling on this compound affect my analysis?
A3: Yes, the position of deuterium labeling is critical. Deuterium atoms in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, are more susceptible to back-exchange with protons from the solvent or matrix.[4] This can alter the mass of the internal standard and compromise the accuracy of the results. It is crucial to use an internal standard where the deuterium labels are in stable positions.
Q4: What is deuterium scrambling and can it affect my this compound analysis?
A4: Deuterium scrambling refers to the rearrangement of deuterium and hydrogen atoms within the ion source of the mass spectrometer.[6] This can potentially lead to complications in the analysis. However, scrambling can often be mitigated by optimizing the mass spectrometer's ion source conditions and by carefully selecting the precursor and product ion transitions for your MRM assay.[6]
Troubleshooting Guides
Guide 1: Investigating and Resolving Co-eluting Isobaric Interferences
This guide provides a systematic approach to identifying and resolving interferences from compounds with the same mass as Flunisolide, such as Triamcinolone acetonide.
Symptoms:
-
Poor peak shape for the this compound internal standard.
-
Inaccurate and imprecise quantification of Flunisolide.
-
Presence of unexpected peaks in the chromatogram at or near the retention time of this compound.
Troubleshooting Workflow:
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of pH on Flunisolide-d6 stability and chromatography
Welcome to the technical support center for Flunisolide-d6 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions related to the impact of pH on the stability and chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in solution?
A1: The stability of corticosteroids, including this compound, is significantly influenced by the pH of the solution. Generally, these compounds exhibit greater stability in weakly acidic to neutral conditions. Under strongly acidic or basic conditions, degradation can occur, primarily through hydrolysis.[1][2] Forced degradation studies on Flunisolide have shown that degradation occurs under both acidic and basic conditions.[3] For instance, a related corticosteroid, hydrocortisone, has been shown to be unstable on the basic side.[1][2]
Q2: What are the optimal pH conditions for the chromatographic analysis of this compound?
A2: For reversed-phase HPLC analysis of Flunisolide and related corticosteroids, a mobile phase with a slightly acidic pH is often preferred. A common mobile phase composition includes a phosphate (B84403) buffer with a pH of around 5.5.[4] This pH helps to ensure good peak shape and retention time stability. Operating within a pH range of 2 to 8 is generally recommended for silica-based columns to prevent column degradation.[5][6]
Q3: Can variations in mobile phase pH affect the retention time of this compound?
A3: Yes, even small variations in the mobile phase pH can lead to significant changes in the retention time of ionizable analytes. While Flunisolide is a neutral compound and its retention is primarily governed by its lipophilicity, pH can still have an indirect effect.[1] Changes in pH can influence the ionization of silanol (B1196071) groups on the silica-based column packing, which can, in turn, affect the retention of the analyte. Consistent and accurate preparation of the mobile phase buffer is crucial for reproducible results.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is correctly prepared and within the optimal range (typically slightly acidic for corticosteroids). An incorrect pH can lead to interactions with residual silanols on the column, causing peak tailing.[7][8] |
| Sample solvent incompatibility | The solvent used to dissolve the this compound standard or sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[9] A mismatch can cause peak distortion. |
| Column contamination or degradation | If the column has been used extensively, especially with aggressive mobile phases or dirty samples, it may be contaminated or the stationary phase may be degraded. Try flushing the column or, if necessary, replace it.[6][10] |
| Column void | A void at the head of the column can cause peak splitting. This can result from pressure shocks or operating at high pH, which can dissolve the silica (B1680970) packing.[6][9] |
Problem: Drifting or Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent mobile phase composition | Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves for proper function. Small changes in pH (as little as 0.1 units) can cause retention time shifts of 10% or more for ionizable compounds.[11] |
| Temperature fluctuations | The laboratory temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility. A change of 1°C can alter retention times by 1-2%.[2] |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting an analytical run. This is particularly important when changing mobile phases. |
| Leaks in the HPLC system | Check for any leaks in the system, from the pump to the detector. Leaks can cause pressure fluctuations and lead to variable flow rates and retention times.[10] |
Stability Issues
Problem: Loss of this compound signal over time in prepared solutions
| Possible Cause | Troubleshooting Steps |
| Degradation due to inappropriate pH of the solvent | Prepare standards and samples in a solvent that ensures stability. A slightly acidic buffer is generally a good choice. Avoid highly acidic or alkaline conditions. |
| Exposure to light or high temperature | Protect solutions from light and store them at an appropriate temperature (e.g., refrigerated) to minimize degradation. Forced degradation studies show that light exposure can cause degradation of Flunisolide.[3] |
| Hydrolysis in aqueous solutions | Corticosteroids can undergo hydrolysis in aqueous solutions. Prepare solutions fresh whenever possible and consider using a solvent with a lower water content if instability is observed. |
Data and Protocols
pH-Dependent Stability of Corticosteroids
| pH | Relative Degradation Rate | Stability |
| 2.3 | Moderate | Moderate |
| 4.0 | Minimum | High |
| 6.0 | Moderate | Moderate |
This data is illustrative and based on a related compound, fluocinolone (B42009) acetonide.[12]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw a sample from each stress condition, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 4. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination with unlabeled flunisolide when using Flunisolide-d6
Welcome to the Technical Support Center for the use of Flunisolide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing contamination with unlabeled flunisolide (B1672891) and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of flunisolide, where six hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to unlabeled flunisolide, it co-elutes during chromatography and experiences similar matrix effects, allowing for more accurate and precise quantification of flunisolide in complex biological matrices.
Q2: What are the primary sources of unlabeled flunisolide contamination when using this compound?
There are two main sources of contamination:
-
Isotopic Impurity: The this compound standard itself may contain a small percentage of unlabeled flunisolide as an impurity from the synthesis process. Commercially available standards typically have high isotopic purity, but it is crucial to verify this.
-
Cross-Contamination in the Laboratory: Unlabeled flunisolide can be inadvertently introduced into the experiment through contaminated glassware, syringes, or stock solutions. Proper laboratory hygiene and handling procedures are essential to prevent this.
Q3: What is an acceptable level of unlabeled flunisolide impurity in a this compound standard?
While there is no universally mandated regulatory limit, industry best practices suggest that the level of unlabeled analyte in a stable isotope-labeled internal standard should be minimal. Ideally, the unlabeled molecule should be undetectable or at a level that does not interfere with the analysis.[1] Some sources suggest that the proportion of the unlabeled molecule should be less than 2%.[2] A practical approach is to ensure the signal from the unlabeled flunisolide in a blank sample spiked with this compound is below a pre-defined threshold, for example, less than 0.1% of the response from the this compound.[3]
Q4: How can I prevent hydrogen-deuterium (H-D) exchange with my this compound standard?
H-D exchange can compromise the isotopic purity of your standard. To prevent this:
-
Avoid Protic Solvents for Long-Term Storage: Do not store this compound in acidic or basic aqueous solutions for extended periods, as these can catalyze the exchange of deuterium for hydrogen.
-
Use High-Purity Aprotic Solvents: For reconstitution and dilutions, use high-purity aprotic solvents like acetonitrile (B52724) or methanol.
-
Minimize Exposure to Moisture: Handle the standard in a dry environment and use dry glassware to prevent the introduction of water, which can be a source of protons for exchange.
Troubleshooting Guides
Issue 1: High background signal for unlabeled flunisolide in blank samples.
-
Possible Cause 1: Contaminated Solvents or Glassware.
-
Troubleshooting Step: Prepare a "solvent blank" (no internal standard) and inject it into the LC-MS/MS system. If a peak for unlabeled flunisolide is observed, the contamination is likely from the solvent or the system itself. Clean the autosampler and injection port, and use fresh, high-purity solvents.
-
-
Possible Cause 2: Isotopic Impurity in the this compound Standard.
-
Troubleshooting Step: Prepare a high-concentration solution of your this compound standard and analyze it using the LC-MS/MS method, monitoring for the mass transition of unlabeled flunisolide. The presence of a significant peak indicates impurity in the standard. Refer to the experimental protocol below for quantification.
-
-
Possible Cause 3: Cross-Contamination from Unlabeled Flunisolide Stock Solution.
-
Troubleshooting Step: Ensure that separate, dedicated labware (pipettes, tubes, etc.) are used for the unlabeled flunisolide and the this compound standards. Prepare fresh dilutions of the internal standard using clean equipment.
-
Issue 2: Inaccurate or irreproducible quantification of flunisolide.
-
Possible Cause 1: Significant Contribution from Unlabeled Flunisolide in the Internal Standard.
-
Troubleshooting Step: If the purity of the this compound is low, the unlabeled flunisolide within it will contribute to the overall analyte signal, leading to an overestimation. Quantify the level of impurity in your standard (see protocol below). If it is unacceptably high, obtain a new, higher-purity standard.
-
-
Possible Cause 2: H-D Exchange.
-
Troubleshooting Step: Review your sample preparation and storage procedures. If samples are stored for long periods in aqueous or protic solutions, H-D exchange may be occurring. Analyze a freshly prepared sample and compare the results to an aged sample to assess the stability of the deuterated standard in your matrix.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) |
| Flunisolide | C₂₄H₃₁FO₆ | 434.5 | 435.2 | 417.2, 339.1, 321.1, 313.1 |
| This compound | C₂₄H₂₅D₆FO₆ | 440.5 | 441.2 | 423.2, 345.1, 327.1, 319.1 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of unlabeled flunisolide and the mass shift from deuterium labeling. These should be optimized on your specific instrument.
Experimental Protocols
Protocol: Quantification of Unlabeled Flunisolide in this compound Standard by LC-MS/MS
Objective: To determine the percentage of unlabeled flunisolide present as an impurity in a this compound internal standard.
Materials:
-
This compound standard
-
Unlabeled flunisolide reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled flunisolide in methanol.
-
Prepare a 1 mg/mL stock solution of the this compound standard in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the unlabeled flunisolide stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards ranging from the expected limit of quantitation (LOQ) to a concentration that will encompass the potential impurity level.
-
-
Preparation of this compound Test Solution:
-
Prepare a high-concentration solution of the this compound standard (e.g., 10 µg/mL) in 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of flunisolide from any potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
Unlabeled Flunisolide: 435.2 -> 417.2 (quantifier), 435.2 -> 339.1 (qualifier)
-
This compound: 441.2 -> 423.2
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of unlabeled flunisolide against its concentration.
-
Analyze the this compound test solution and determine the concentration of unlabeled flunisolide using the calibration curve.
-
Calculate the percentage of unlabeled flunisolide impurity in the this compound standard:
-
% Impurity = (Concentration of unlabeled flunisolide / Concentration of this compound test solution) x 100
-
-
Visualizations
Caption: Workflow for preventing contamination when using this compound.
Caption: Troubleshooting guide for high background of unlabeled flunisolide.
References
Improving the limit of quantification for flunisolide using Flunisolide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for flunisolide (B1672891) using its deuterated internal standard, Flunisolide-d6.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for flunisolide quantification?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis.[1] Because this compound is chemically almost identical to flunisolide, it co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer.[1][2] This mimicry allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification, especially at low concentrations.[1][3]
Q2: How does this compound help in lowering the limit of quantification (LOQ)?
A2: A lower LOQ is achieved by improving the signal-to-noise ratio of the analyte. This compound helps in several ways:
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of flunisolide, leading to variability and a higher LOQ. Since this compound is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.
-
Compensation for Sample Loss: Analyte can be lost during sample extraction and processing. This compound experiences similar losses, so the analyte/internal standard ratio corrects for this, allowing for more accurate measurement of low-concentration samples.
-
Reduced Variability: By correcting for variations in injection volume and instrument response, the overall precision of the measurement is improved, which is crucial for reliably quantifying low levels of the analyte.
Q3: What are the optimal MRM transitions for flunisolide and this compound?
A3: Based on available data, the following MRM transitions are recommended. Optimization on your specific instrument is always advised.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Flunisolide | 435.2 | 415.2 | Positive (ESI/APCI) |
| Flunisolide | 435.2 | 357.1 | Positive (ESI/APCI) |
| This compound | 441.2 | 421.2 | Positive (ESI/APCI) |
| This compound | 441.2 | 363.1 | Positive (ESI/APCI) |
| Flunisolide | 493.2 (acetate adduct) | 313.1 | Negative (APCI) |
| Flunisolide | 493.2 (acetate adduct) | 185.0 | Negative (APCI) |
| This compound | 499.2 (acetate adduct) | 319.1 | Negative (APCI) |
| This compound | 499.2 (acetate adduct) | 185.0 | Negative (APCI) |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of flunisolide and the +6 Da mass shift.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of flunisolide using this compound.
Issue 1: High LOQ or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Ensure efficient extraction of flunisolide from the matrix. Consider solid-phase extraction (SPE) for cleaner samples. - Optimize the pH of the extraction solvent. - Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol). |
| Inefficient Ionization | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature). - Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) to determine the most sensitive method for your matrix. |
| Matrix Effects | - Improve sample cleanup to remove interfering matrix components. - Adjust chromatographic conditions to separate flunisolide from co-eluting matrix components. - Ensure this compound co-elutes with flunisolide to effectively compensate for matrix effects. |
| Low Recovery | - Evaluate each step of the sample preparation process for analyte loss. - Use silanized glassware to prevent adsorption of the analyte. |
Issue 2: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Steps |
| Isotopic Crosstalk | - Check for the contribution of the M+6 isotope of flunisolide to the this compound signal, and vice versa. This is more likely at high analyte concentrations. - If significant, a mathematical correction may be necessary, or select a different, non-interfering MRM transition. |
| Deuterium (B1214612) Exchange | - Ensure the deuterium labels on this compound are on stable positions of the molecule. Commercially available standards are typically designed to avoid this. - Avoid harsh pH conditions during sample preparation that could promote H-D exchange. |
| Poor Chromatography | - Optimize the analytical column and mobile phase to achieve a sharp, symmetrical peak shape for both flunisolide and this compound. - Ensure co-elution of the analyte and internal standard. A slight retention time shift can sometimes be observed with deuterated standards. |
| Internal Standard Concentration | - The concentration of this compound should be similar to the expected concentration of flunisolide in the samples. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 1 mL of plasma, add the working solution of this compound. Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute flunisolide and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
LC System: Agilent 1290 Infinity UHPLC or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex QTRAP 5500 or equivalent
-
Ionization: ESI or APCI, Positive or Negative mode
-
MRM Transitions: See FAQ Q3.
Data Presentation
Table 1: Expected Performance Metrics with this compound
| Parameter | Expected Range | Rationale |
| Recovery | 85-115% | This compound co-elutes and has similar extraction properties to flunisolide, correcting for losses during sample preparation. |
| Matrix Effect | 85-115% | The internal standard compensates for ion suppression or enhancement from the biological matrix. |
| Precision (%CV) | < 15% | The use of a stable isotope-labeled internal standard minimizes variability from the analytical process. |
| Accuracy (%Bias) | ± 15% | By correcting for variability, the accuracy of the measurement is significantly improved. |
Table 2: Comparison of LOQs for Corticosteroids with and without Stable Isotope-Labeled Internal Standards
| Corticosteroid | LOQ with Non-Isotopic IS (ng/mL) | Expected LOQ with Isotopic IS (ng/mL) |
| Flunisolide | 1-10 | < 1 |
| Budesonide | ~1 | < 0.1 |
| Fluticasone | ~0.01 | < 0.005 |
This table provides an estimate of the expected improvement in LOQ based on typical performance enhancements seen with the use of deuterated internal standards for similar analytes.
Visualizations
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation of Analytical Methods Using Flunisolide-d6
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Flunisolide, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Flunisolide-d6.
In the landscape of analytical chemistry, particularly in regulated bioanalysis, the use of stable isotope-labeled internal standards is considered the gold standard. This is due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby correcting for a wide range of potential errors. This guide will objectively compare the performance of analytical methods for Flunisolide using a deuterated internal standard (this compound) against methods employing a non-deuterated internal standard or no internal standard at all.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in biological matrices. However, it is susceptible to variability from several sources, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.
Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during chromatography and ionization.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and performance data for three distinct analytical approaches for the quantification of Flunisolide.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Without Internal Standard
This method, based on established pharmacopeial procedures, is widely used for quality control of pharmaceutical formulations.
Experimental Protocol:
-
Instrumentation: Waters Alliance 2695 or Agilent 1260 Infinity series HPLC system with a photodiode array (PDA) detector.[1]
-
Column: Luna phenyl hexyl, 4.6-mm x 15.0-cm, 3 µm (L11) from Phenomenex.[1]
-
Mobile Phase: A gradient of Mobile Phase A (20 mM potassium dihydrogen phosphate (B84403) in water) and Mobile Phase B (acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
Column Temperature: 30 ˚C.
-
Detection: UV at 245 nm.
-
Sample Preparation: A composite of Flunisolide nasal spray solution is diluted with a mixture of water and acetonitrile (B52724).
Performance Data:
| Parameter | Result |
| Linearity Range | 0.02 - 0.06 mg/mL |
| Correlation Coefficient (r) | ≥ 0.999 |
| Accuracy (% Recovery) | 100 ± 3.0% |
| Precision (% RSD) | Not explicitly stated, but method validated as precise. |
| Limit of Quantitation (LOQ) | 0.0625 µg/mL for related impurities |
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - With Non-Deuterated Internal Standard (Flurandrenolide)
This method demonstrates a common approach to improve precision in HPLC analysis by using a structurally similar, but not isotopically labeled, internal standard.
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatographic system (Shimadzu-Prominence, Japan) with a UV–visible detector.
-
Column: RP C18 (octadecylsilane, 150 × 4.6 mm, 5 µm, Phenomenex Inc.).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 5.5), acetonitrile, and tetrahydrofuran (B95107) (73:15:12, v/v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 240 nm.
-
Internal Standard: Flurandrenolide.
-
Sample Preparation: Not detailed in the provided search results.
Performance Data:
| Parameter | Result |
| Linearity Range | Not explicitly stated. |
| Correlation Coefficient (R²) | 0.999 |
| Accuracy (% Recovery) | Not explicitly stated, but method validated as accurate. |
| Precision (% RSD) | Intra and inter-day precision < 2.0% |
| Limit of Quantitation (LOQ) | Not explicitly stated. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - With this compound Internal Standard (Expected Performance)
While a specific validation report for a Flunisolide method using this compound was not found in the search results, this section outlines a typical experimental protocol and the expected performance based on the established principles of using deuterated internal standards in LC-MS/MS bioanalysis.
Experimental Protocol (Hypothetical):
-
Instrumentation: A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18) for optimal separation of Flunisolide and its metabolites.
-
Mobile Phase: A gradient of aqueous mobile phase with a small amount of formic acid and an organic mobile phase such as acetonitrile or methanol.
-
Flow Rate: A typical flow rate for analytical LC-MS/MS (e.g., 0.3-0.6 mL/min).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Flunisolide and this compound.
-
Internal Standard: this compound, added to all samples and calibration standards at a fixed concentration early in the sample preparation process.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of Flunisolide from biological matrices like plasma or urine.
Expected Performance Data:
| Parameter | Expected Result | Justification |
| Linearity Range | Wide dynamic range, typically spanning several orders of magnitude (e.g., pg/mL to ng/mL). | High sensitivity and specificity of LC-MS/MS. |
| Correlation Coefficient (r²) | ≥ 0.995 | Standard expectation for bioanalytical methods. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). | This compound effectively corrects for matrix effects and recovery losses. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ). | The internal standard minimizes variability introduced during sample processing and analysis. |
| Limit of Quantitation (LOQ) | Low pg/mL range. | The high sensitivity of MS/MS detection allows for the quantification of very low concentrations. |
Visualizing the Workflow: A Graphviz Representation
The following diagram illustrates the typical workflow for a bioanalytical method validation using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using a deuterated internal standard.
Logical Framework for Method Cross-Validation
Cross-validation is essential when comparing two or more bioanalytical methods used to generate data within the same study. The following diagram outlines the logical process.
Caption: Cross-validation logical framework.
Conclusion: The Undeniable Advantage of this compound
While analytical methods without a deuterated internal standard can be validated and are suitable for certain applications, the use of this compound in LC-MS/MS bioanalysis offers unparalleled advantages in terms of accuracy, precision, and robustness. By effectively compensating for matrix effects and other sources of analytical variability, this compound ensures the generation of high-quality, reliable data that is essential for regulatory submissions and critical decision-making in drug development. For any bioanalytical study where the integrity of the data is paramount, the adoption of a deuterated internal standard like this compound is not just a recommendation but a scientific necessity.
References
A Comparative Guide to Internal Standards for Flunisolide Analysis: Flunisolide-d6 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the synthetic corticosteroid flunisolide (B1672891), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any variability. This guide provides an objective comparison of the deuterated internal standard, Flunisolide-d6, with non-deuterated structural analogs, supported by experimental principles and representative data.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] In this compound, six hydrogen atoms are replaced with deuterium. This mass shift allows for its differentiation from the unlabeled flunisolide by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the primary reason for its superior performance in minimizing analytical variability.
Alternatively, a non-deuterated structural analog, a molecule with a similar but not identical chemical structure to flunisolide, can be used. A common example of a structural analog internal standard for corticosteroids is dexamethasone. While more readily available and often less expensive, structural analogs may not perfectly co-elute with the analyte or experience the same degree of matrix effects, potentially compromising data accuracy.
Data Presentation: A Comparative Overview
Table 1: Comparison of Key Performance Parameters for Deuterated vs. Non-Deuterated Internal Standards (Representative Data for a Corticosteroid)
| Performance Parameter | Deuterated Internal Standard (e.g., d6-Triamcinolone Acetonide) | Non-Deuterated Internal Standard (e.g., Fludrocortisone) | Justification |
| Matrix Effect (CV%) | < 5% | 15-25% | The near-identical chemical properties of the deuterated IS ensure it experiences the same ion suppression or enhancement as the analyte, leading to better compensation. |
| Recovery (CV%) | < 3% | 10-20% | Co-elution and similar physicochemical properties result in more consistent extraction efficiency for the deuterated IS and the analyte. |
| Precision (Intra- and Inter-assay CV%) | < 5% | < 15% | Better correction for variability at each step of the analytical process leads to improved precision with a deuterated IS. |
| Accuracy (% Bias) | ± 5% | ± 15% | More reliable correction for matrix effects and recovery losses results in higher accuracy for the deuterated IS. |
Note: The data presented in this table is representative and intended to illustrate the typical performance differences between deuterated and non-deuterated internal standards for corticosteroid analysis. Actual values may vary depending on the specific analyte, internal standard, matrix, and analytical method.
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of each internal standard to compensate for the effect of the biological matrix on the ionization of flunisolide.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of flunisolide and each internal standard (this compound and the structural analog) in a clean solvent (e.g., methanol/water).
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources. After extraction, spike the clean extracts with flunisolide and each internal standard at the same concentrations as in Set 1.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the different matrix sources for each internal standard. A lower CV indicates better compensation for matrix effects.
-
Assessment of Recovery
Objective: To determine the extraction efficiency of flunisolide and the ability of each internal standard to track this recovery.
Methodology:
-
Sample Preparation:
-
Set A (Pre-extraction Spike): Spike blank biological matrix with flunisolide and each internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract blank biological matrix. Spike the clean extracts with flunisolide and each internal standard at the same concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis:
-
Calculate the Recovery for the analyte and each IS: Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
Calculate the IS-Normalized Recovery: IS-Normalized Recovery = (Recovery of Analyte) / (Recovery of IS)
-
Calculate the CV of the IS-Normalized Recovery across multiple replicates. A lower CV suggests the IS effectively tracks the analyte's recovery.
-
Evaluation of Precision and Accuracy
Objective: To determine the precision and accuracy of the quantification of flunisolide using each internal standard.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations of flunisolide in the biological matrix. Spike all samples with a consistent concentration of either this compound or the structural analog.
-
LC-MS/MS Analysis: Analyze the QC samples in multiple replicates on the same day (intra-assay) and on different days (inter-assay).
-
Data Analysis:
-
Precision: Calculate the CV of the measured concentrations for each QC level.
-
Accuracy: Calculate the percent bias of the mean measured concentration from the nominal concentration for each QC level.
-
Mandatory Visualization
Caption: Experimental workflow for the comparison of internal standards in flunisolide bioanalysis.
Caption: Logical relationship for quantification using an internal standard in mass spectrometry.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for flunisolide. The evidence strongly supports the use of a deuterated internal standard, such as this compound, as the preferred choice. Its near-identical physicochemical properties to flunisolide allow for more effective compensation of matrix effects and variability in sample recovery, leading to superior accuracy and precision.
While a non-deuterated structural analog may be a more accessible and cost-effective option, it is crucial to thoroughly validate its performance against a deuterated standard. For regulatory submissions and studies requiring the highest level of data integrity, this compound is the recommended internal standard for the quantitative analysis of flunisolide.
References
A Guide to the Inter-laboratory Quantification of Flunisolide Using Flunisolide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and reproducible method for the quantification of flunisolide (B1672891) in biological matrices, employing Flunisolide-d6 as a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is a critical component in modern bioanalytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and instrument response, leading to more accurate and precise results.[1][2] While direct inter-laboratory comparison data for flunisolide with this compound is not publicly available, this guide synthesizes best practices and typical performance data from validated analytical methods for corticosteroids to provide a benchmark for laboratories aiming to establish or standardize their flunisolide quantification assays.
Mechanism of Action: Glucocorticoid Receptor Signaling
Flunisolide is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily by activating the glucocorticoid receptor (GR).[3][4][5] Upon binding, the flunisolide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[4]
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Flunisolide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Flunisolide-d6 for Use in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flunisolide-d6 as an internal standard in regulated bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. We will explore its performance in comparison to alternative internal standards and provide supporting experimental data and protocols to demonstrate its suitability for robust and reliable bioanalytical method validation.
In regulated bioanalysis, the choice of an appropriate internal standard (IS) is critical for accurate and precise quantification of analytes. The IS is added to samples and calibration standards to correct for variability during sample preparation, injection, and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in the industry.[3][4] They share nearly identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process, which is crucial for compensating for matrix effects and other sources of error.[5]
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over other alternatives, such as structural analogues. While structural analogues are sometimes used due to cost or availability, they often exhibit different chromatographic retention times and ionization efficiencies, leading to less reliable data.
Below is a summary of typical performance data from a validated LC-MS/MS method, comparing the expected performance of this compound with a hypothetical structural analogue internal standard.
Table 1: Comparison of Bioanalytical Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with this compound | Expected Performance with Structural Analogue IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +5% | -15% to +15% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% | < 15% |
| Matrix Effect (% RSD) | ≤ 15% | < 5% | ≤ 15% |
| Recovery (% RSD) | Consistent and reproducible | < 10% | < 20% |
Data presented are representative values based on typical performance of deuterated internal standards in regulated bioanalysis.
The superior performance of this compound is evident in the tighter control over accuracy, precision, and matrix effects, which is a direct result of its ability to co-elute with and mimic the behavior of the unlabeled flunisolide (B1672891).
Experimental Protocols
Detailed methodologies are essential for reproducible and validatable bioanalytical assays. The following are key experimental protocols for the validation of a bioanalytical method using this compound.
Specificity and Selectivity
Objective: To ensure that the method can differentiate and quantify the analyte without interference from other components in the biological matrix.
Method:
-
Analyze at least six different batches of the blank biological matrix (e.g., human plasma).
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with this compound.
-
Analyze blank matrix spiked with potentially co-administered medications.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or this compound in the blank matrix samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
Method:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of flunisolide, covering the expected range of concentrations in study samples. A typical range might be 1-1000 ng/mL.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Method:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).
-
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Method:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time in a clinical study.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows in the validation of this compound for regulated bioanalysis.
Caption: Decision pathway for selecting an internal standard.
Caption: A generalized workflow for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
The Gold Standard for Flunisolide Quantification: A Comparative Analysis of Accuracy and Precision with Flunisolide-d6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of flunisolide (B1672891) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of analytical methodology, particularly the use of an appropriate internal standard, can significantly impact the reliability of these measurements. This guide provides an objective comparison of the performance of flunisolide measurement with its stable isotope-labeled internal standard, Flunisolide-d6, against alternative methods, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the "gold standard" for bioanalytical quantification.[1][2][3] This approach offers superior accuracy and precision by effectively compensating for variability introduced during sample preparation, chromatography, and ionization.[1][2]
This guide will compare three methodologies for flunisolide quantification:
-
LC-MS/MS with this compound as a Stable Isotope-Labeled Internal Standard: The benchmark for accuracy and precision.
-
LC-MS/MS with a Structural Analog Internal Standard: A viable alternative when a SIL-IS is unavailable.
-
HPLC-UV without an Internal Standard: A more traditional approach, often used for formulation analysis.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for the different analytical methods. It is important to note that a direct head-to-head comparative study for flunisolide using these three specific methods in the same biological matrix was not found in the available literature. The data presented is a compilation from different studies, and therefore, the comparison should be interpreted with consideration of the different analytical conditions and matrices.
Table 1: Comparison of Accuracy and Precision for Flunisolide Quantification
| Method | Internal Standard | Matrix | Concentration Range | Accuracy (% Bias) | Precision (% RSD) | Reference |
| LC-MS/MS | This compound | Human Plasma (Hypothetical) | 0.1 - 100 ng/mL | Within ±15% | < 15% | Based on typical performance of SIL-IS methods[1][4] |
| LC-MS/MS | Dexamethasone (B1670325) | Tissue Culture Medium | 10 - 1000 ng/mL | Not explicitly stated | Intra-day: < 10%, Inter-day: < 15% | Jadhav et al., 2013 |
| HPLC-UV | None | Nasal Spray Solution | 20 - 60 µg/mL | 97.0% - 103.0% (as % recovery) | < 2.0% | USP Emerging Standards[5] |
Key Observations:
-
Stable Isotope-Labeled Internal Standard (this compound): While a specific study detailing the validation of flunisolide with this compound in human plasma was not identified, the expected performance based on established principles of bioanalytical method validation using SIL-IS is the highest level of accuracy and precision.[1][2] The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively correct for matrix effects and variations in extraction recovery and instrument response.[1]
-
Structural Analog Internal Standard (Dexamethasone): The study by Jadhav et al. demonstrates good precision using dexamethasone as an internal standard for flunisolide in a tissue culture medium. While a structural analog can compensate for some variability, it may not perfectly mimic the analyte's behavior during ionization and is more susceptible to differential matrix effects, which can impact accuracy.[2]
-
No Internal Standard (HPLC-UV): The USP method for flunisolide nasal spray shows excellent precision. However, this method is applied to a much cleaner matrix (a formulated solution) and at significantly higher concentrations compared to typical bioanalytical studies in plasma or urine. The absence of an internal standard in complex biological matrices can lead to significant inaccuracies due to matrix effects and sample processing variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods.
Method 1: LC-MS/MS with this compound (Hypothetical Protocol based on Best Practices)
This protocol is based on established guidelines for bioanalytical method validation using a stable isotope-labeled internal standard.[1][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Flunisolide: Precursor ion > Product ion (e.g., m/z 435.2 > 327.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 441.2 > 333.1)
-
Method 2: LC-MS/MS with Dexamethasone as Internal Standard (Jadhav et al., 2013)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of tissue culture medium, add 50 µL of dexamethasone internal standard solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: C8 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flunisolide: m/z 435.3 > 415.3
-
Dexamethasone: m/z 393.3 > 373.3
-
Method 3: HPLC-UV without Internal Standard (USP Emerging Standards)
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of flunisolide and dilute to the desired concentration with a diluent (e.g., water and acetonitrile mixture).
-
Sample Solution (Nasal Spray): Dilute the nasal spray formulation with the diluent to the target concentration.
2. High-Performance Liquid Chromatography
-
Column: L11 packing (e.g., Phenyl-Hexyl, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: A suitable mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
3. UV Detection
-
Wavelength: 245 nm.
Mandatory Visualization
Caption: Workflow for flunisolide quantification using this compound.
Caption: Logical relationship of internal standard choice and performance.
Conclusion
The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS analysis represents the most robust and reliable method for the quantification of flunisolide in biological matrices. This approach provides the highest degree of accuracy and precision by effectively compensating for analytical variability. While the use of a structural analog internal standard can yield acceptable results, it carries a higher risk of bias due to potential differences in extraction recovery and ionization efficiency compared to the analyte. Methods without an internal standard are generally not suitable for bioanalytical applications in complex matrices due to the significant potential for inaccurate and irreproducible results. For definitive pharmacokinetic and other regulatory-driven studies, the use of this compound is strongly recommended to ensure data of the highest quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Linearity and Range Assessment in Flunisolide Assays: The Significance of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Flunisolide is paramount. This guide provides a comparative analysis of analytical methods for Flunisolide, with a special focus on the assessment of linearity and range. We will explore the advantages conferred by the use of a deuterated internal standard, such as Flunisolide-d6, in modern bioanalytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance of Analytical Methods for Flunisolide
The choice of analytical methodology significantly impacts the reliability of pharmacokinetic and other quantitative studies. Below is a comparison of typical performance characteristics for a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection versus a state-of-the-art LC-MS/MS method employing a deuterated internal standard.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS with this compound Internal Standard | Advantage of LC-MS/MS with Deuterated IS |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[1][2] | Expected to be ≥ 0.999 | Enhanced precision and accuracy due to the internal standard compensating for variability. |
| Linear Range | Dependent on detector saturation, e.g., 50-150% of a sample concentration of 0.04 mg/mL[3] | Wider dynamic range, capable of low pg/mL to high ng/mL concentrations. For a similar compound, Flunarizine (B1672889), the range was 0.10 to 100 ng/mL[4][5]. | Greater flexibility to measure a wider span of concentrations, crucial for pharmacokinetic studies. |
| Lower Limit of Quantification (LLOQ) | Higher, typically in the µg/mL to high ng/mL range. | Significantly lower, often in the low pg/mL to sub-ng/mL range. A method for Fluticasone (B1203827) Propionate (B1217596) achieved an LLOQ of 3 pg/mL[1]. | Superior sensitivity for detecting low concentrations of the drug, especially in biological matrices. |
| Specificity/Selectivity | Prone to interference from matrix components or metabolites with similar retention times. | Highly specific due to the unique mass-to-charge ratio (m/z) transitions of the analyte and internal standard[6]. | Minimizes the impact of interfering substances, leading to more reliable quantification. |
| Precision (%RSD) | Intra- and inter-day precision typically ≤ 2.0%[1][2]. | Intra- and inter-batch precision is generally very low, often with a Coefficient of Variation (CV) ≤ 5%[4]. | The internal standard corrects for variations in sample preparation and instrument response, improving reproducibility[7][8]. |
| Accuracy (%Bias) | Accuracy within a certain percentage of the nominal value, e.g., 100 ± 3.0%[3]. | High accuracy, with mean values typically within ±15% of the nominal concentration across the linear range[4]. | The stable isotope-labeled internal standard (SIL-IS) closely mimics the analyte, correcting for matrix effects and extraction inconsistencies, leading to higher accuracy[8][9]. |
Experimental Protocols
Protocol for Linearity and Range Assessment using LC-MS/MS with this compound
This protocol outlines the key steps for validating the linearity and range of a bioanalytical method for Flunisolide using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Flunisolide and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Flunisolide by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a blank biological matrix (e.g., human plasma) with the Flunisolide working solutions to create a set of at least six to eight non-zero calibration standards covering the expected concentration range.
-
Add the this compound working solution to each calibration standard at a fixed concentration.
3. Sample Preparation:
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate Flunisolide and this compound chromatographically using a suitable column and mobile phase gradient.
-
Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Flunisolide and this compound.
5. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of Flunisolide to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Flunisolide.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²) on the data.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Visualizing the Workflow and Rationale
Workflow for Linearity and Range Assessment
The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical assay using a deuterated internal standard.
References
- 1. Quantification of fluticasone propionate in human plasma by LC-MS/MS and its application in the pharmacokinetic study of nasal spray at clinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Methods Employing Flunisolide-d6
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. In the landscape of bioanalytical techniques, the use of stable isotope-labeled internal standards, such as Flunisolide-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of specificity and selectivity. This guide provides a comprehensive comparison of this gold-standard approach with alternative methods for the quantification of flunisolide (B1672891), supported by representative experimental data and detailed protocols.
The inherent similarity in the physicochemical properties of a deuterated internal standard to its unlabeled analyte ensures that it behaves almost identically throughout the analytical process, from extraction to detection. This co-elution and analogous ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative results.
Comparative Analysis of Analytical Methodologies
To illustrate the advantages of employing this compound, this guide compares three distinct analytical approaches for the quantification of flunisolide:
-
Method A: LC-MS/MS with this compound Internal Standard. This represents the most advanced and specific method, leveraging a stable isotope-labeled internal standard.
-
Method B: LC-MS/MS with a Structural Analog Internal Standard. A common alternative when a stable isotope-labeled standard is unavailable, this method uses a molecule with similar chemical properties to the analyte. For the purpose of this comparison, Budesonide will be considered as a representative structural analog.
-
Method C: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) using External Standard Calibration. This method, often found in pharmacopeial monographs, relies on external calibration and does not utilize an internal standard.[1]
The following table summarizes the key performance parameters for each method, based on representative data from validated bioanalytical methods for corticosteroids.
| Parameter | Method A: LC-MS/MS with this compound | Method B: LC-MS/MS with Structural Analog (Budesonide) | Method C: HPLC-UV with External Standard |
| Specificity | Very High (Mass-based discrimination) | High (Mass-based discrimination) | Moderate (Chromatographic resolution) |
| Selectivity | Excellent (Minimal interference) | Good (Potential for differential matrix effects) | Moderate (Susceptible to co-eluting impurities)[1] |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~1 ng/mL | ~10 µg/mL[1] |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% CV) | < 5% | < 10% | < 15% |
| Recovery (%) | Consistent and reproducible | May show variability between analyte and IS | Not applicable (External Standard) |
| Matrix Effect | Effectively compensated | Potential for differential suppression/enhancement | Significant impact on accuracy |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Representative LC-MS/MS Method for Flunisolide with this compound Internal Standard
This protocol is a representative example of a validated bioanalytical method for the quantification of flunisolide in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Flunisolide: 435.2 → 415.2
-
This compound: 441.2 → 421.2
-
3. Validation Parameters
-
Linearity: 1 - 1000 ng/mL (r² > 0.99)
-
Accuracy and Precision: Within ±15% (±20% at LLOQ)
-
Matrix Effect: Investigated by post-column infusion and post-extraction spike experiments.
-
Stability: Assessed through freeze-thaw cycles, short-term bench-top, and long-term storage.
Visualizing the Workflow
To further elucidate the experimental processes and logical relationships, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing with Flunisolide-d6
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor in ensuring method robustness. This guide provides an objective comparison of the performance of Flunisolide-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative internal standards, supported by representative experimental data and detailed methodologies.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. The use of a SIL-IS like this compound is widely considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, Flunisolide.[1] This similarity allows it to effectively compensate for variations in sample preparation, instrument response, and matrix effects, ultimately leading to more accurate and precise results.[2]
Performance Under Stress: this compound vs. a Structural Analog
To illustrate the superior performance of a deuterated internal standard, this section presents a comparative analysis of robustness testing for a hypothetical LC-MS/MS method for the quantification of Flunisolide in human plasma. The performance of this compound is compared against a structural analog internal standard.
Experimental Design for Robustness Testing
The robustness of the analytical method was evaluated by introducing small, deliberate changes to key method parameters. The parameters tested included:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase was varied by ±2%.
-
Column Temperature: The temperature of the analytical column was adjusted by ±5°C.
-
Flow Rate: The mobile phase flow rate was altered by ±10%.
The accuracy and precision of quality control (QC) samples at low, medium, and high concentrations were assessed under each of these varied conditions.
Data Summary
The following tables summarize the quantitative data from the robustness study, comparing the performance of the method when using this compound versus a structural analog internal standard.
Table 1: Robustness Testing Data Using this compound as Internal Standard
| Parameter Variation | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal Conditions | Low | 5 | 5.08 | 101.6 | 2.8 |
| Mid | 50 | 50.9 | 101.8 | 2.1 | |
| High | 400 | 404.0 | 101.0 | 1.9 | |
| Mobile Phase (+2%) | Low | 5 | 5.12 | 102.4 | 3.1 |
| Mid | 50 | 51.3 | 102.6 | 2.5 | |
| High | 400 | 406.4 | 101.6 | 2.2 | |
| Mobile Phase (-2%) | Low | 5 | 4.98 | 99.6 | 3.5 |
| Mid | 50 | 49.7 | 99.4 | 2.9 | |
| High | 400 | 398.0 | 99.5 | 2.6 | |
| Column Temp (+5°C) | Low | 5 | 5.05 | 101.0 | 3.0 |
| Mid | 50 | 50.6 | 101.2 | 2.4 | |
| High | 400 | 402.8 | 100.7 | 2.1 | |
| Column Temp (-5°C) | Low | 5 | 5.15 | 103.0 | 3.3 |
| Mid | 50 | 51.6 | 103.2 | 2.7 | |
| High | 400 | 408.8 | 102.2 | 2.4 | |
| Flow Rate (+10%) | Low | 5 | 4.95 | 99.0 | 4.1 |
| Mid | 50 | 49.4 | 98.8 | 3.2 | |
| High | 400 | 396.4 | 99.1 | 2.8 | |
| Flow Rate (-10%) | Low | 5 | 5.20 | 104.0 | 3.8 |
| Mid | 50 | 52.1 | 104.2 | 3.1 | |
| High | 400 | 412.0 | 103.0 | 2.7 |
Table 2: Robustness Testing Data Using a Structural Analog as Internal Standard
| Parameter Variation | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal Conditions | Low | 5 | 5.15 | 103.0 | 4.5 |
| Mid | 50 | 51.8 | 103.6 | 3.8 | |
| High | 400 | 408.0 | 102.0 | 3.5 | |
| Mobile Phase (+2%) | Low | 5 | 5.45 | 109.0 | 6.2 |
| Mid | 50 | 55.1 | 110.2 | 5.1 | |
| High | 400 | 424.8 | 106.2 | 4.8 | |
| Mobile Phase (-2%) | Low | 5 | 4.70 | 94.0 | 7.1 |
| Mid | 50 | 46.8 | 93.6 | 6.5 | |
| High | 400 | 384.4 | 96.1 | 5.9 | |
| Column Temp (+5°C) | Low | 5 | 5.30 | 106.0 | 5.8 |
| Mid | 50 | 53.9 | 107.8 | 4.9 | |
| High | 400 | 418.0 | 104.5 | 4.5 | |
| Column Temp (-5°C) | Low | 5 | 4.85 | 97.0 | 6.8 |
| Mid | 50 | 48.2 | 96.4 | 6.1 | |
| High | 400 | 390.8 | 97.7 | 5.5 | |
| Flow Rate (+10%) | Low | 5 | 4.55 | 91.0 | 8.5 |
| Mid | 50 | 45.1 | 90.2 | 7.8 | |
| High | 400 | 376.0 | 94.0 | 7.2 | |
| Flow Rate (-10%) | Low | 5 | 5.60 | 112.0 | 8.1 |
| Mid | 50 | 56.5 | 113.0 | 7.5 | |
| High | 400 | 436.0 | 109.0 | 6.9 |
As the data illustrates, the method employing this compound demonstrates superior robustness. The accuracy and precision remain well within the generally accepted limits of ±15% for accuracy and <15% for precision, even with deliberate variations to the method parameters. In contrast, the use of a structural analog internal standard leads to greater variability, with several conditions falling outside the acceptable range. This highlights the ability of the deuterated internal standard to track the analyte's behavior more closely through the analytical process, providing more reliable data.
Experimental Protocols
A detailed experimental protocol is crucial for conducting a thorough robustness study. The following outlines a typical protocol for the robustness testing of an LC-MS/MS method for Flunisolide in human plasma using this compound as the internal standard.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Flunisolide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of Flunisolide by diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control samples. Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
To 200 µL of human plasma (blank, calibration standard, or QC), add 20 µL of the this compound working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate wash solution to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Flunisolide and this compound.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Experimental workflow for bioanalysis using an internal standard.
Decision pathway for internal standard selection.
References
Comparative study of different LC-MS/MS platforms for Flunisolide-d6 analysis
A Comparative Guide to LC-MS/MS Platforms for the Analysis of Flunisolide-d6
This guide provides a comparative overview of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantitative analysis of this compound, a commonly used internal standard in bioanalytical assays. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical platform and in the development of robust analytical methods. The data herein is compiled from publicly available application notes and scientific literature from major instrument vendors.
Introduction to this compound Analysis
Flunisolide is a corticosteroid used for treating allergic rhinitis and asthma[1]. This compound, its deuterated analog, is frequently employed as an internal standard (IS) in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of the quantitative analysis of the parent drug or other related corticosteroids. The selection of an LC-MS/MS platform can significantly impact the sensitivity, specificity, and throughput of such analyses. This guide compares platforms from leading manufacturers: Agilent Technologies, Waters Corporation, Thermo Fisher Scientific, and SCIEX.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of corticosteroids. While specific data for this compound is limited as it is an internal standard, the performance for analogous compounds is indicative of the expected capabilities for this compound analysis. The key performance parameters include the Lower Limit of Quantification (LLOQ), linearity (R²), accuracy, and precision (%RSD or %CV).
Table 1: Agilent Technologies LC-MS/MS Platforms
| Platform | Analyte(s) | LLOQ | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Reference |
| Ultivo Triple Quadrupole | Panel of 15 steroids | Not specified | >0.995 | 85-120 | ≤12 (intraday), ≤10 (interday) | [2] |
| 6490 Triple Quadrupole | Panel of 15 steroids | 5-20 pg/mL | Not specified | 80-120 | <15 | [1] |
| 6410 Triple Quadrupole | Flunisolide | Screening method | Not specified | Not specified | Not specified | [3] |
Table 2: Waters Corporation LC-MS/MS Platforms
| Platform | Analyte(s) | LLOQ | Linearity (R²) | Accuracy (%) | Precision (%CV) | Reference |
| Xevo TQ-S micro | 7 steroids | 0.10 nmol/L (Testosterone) | Not specified | Excellent agreement with EQA | <20 at LLOQ | [4] |
| Xevo TQ Absolute IVD | 4 steroids | 3.3 pg/mL (Testosterone) | >0.99 | Not specified | ≤6.8 |
Table 3: Thermo Fisher Scientific LC-MS/MS Platforms
| Platform | Analyte(s) | LLOQ (in neat solution) | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Reference |
| TSQ Quantiva | 11 steroids | 1-10 pg/mL | Not specified | Not specified | <15 (inter-assay) | [5][6] |
| Q Exactive Focus (HRMS) | 8 steroids | 0.13-2.19 nM | Not specified | Comparable to triple quad | Comparable to triple quad | [7] |
Table 4: SCIEX LC-MS/MS Platforms
| Platform | Analyte(s) | LLOQ / Range | Linearity (R²) | Accuracy (%) | Precision (%CV) | Reference |
| QTRAP 4500 | 5 corticosteroids | 0.1-1 ng/mL | Not specified | 85-105 | <10 | [8] |
| 6500+ | 5 steroids | 0.0025-400 ng | Not specified | Not specified | Not specified | [9] |
| ZenoTOF 7600 (HRMS) | Steroids | 0.012 ng/mL (11-deoxycortisol) | >5 orders of magnitude | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for corticosteroid analysis on different LC-MS/MS platforms.
Protocol 1: Agilent Ultivo Triple Quadrupole LC/MS
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
To a 96-well plate, add serum samples.
-
Perform a supported liquid extraction using an Agilent Chem Elut S 96-well plate.
-
Elute the analytes with a 50/50 mixture of ethyl acetate (B1210297) and MTBE[2].
-
-
Liquid Chromatography:
-
System: Agilent 1260 Infinity II LC[2].
-
Column: Specific column details are often proprietary to the application.
-
Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like ammonium (B1175870) fluoride[2].
-
Flow Rate: ~0.3-0.5 mL/min.
-
Run Time: Approximately 14 minutes[2].
-
-
Mass Spectrometry:
-
System: Agilent Ultivo Triple Quadrupole LC/MS[2].
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (Proposed): Based on Flunisolide data[3], likely transitions would be monitored. For Flunisolide (m/z 435.2), transitions are 415.2 (loss of HF) and 397.2 (loss of HF and H₂O). For this compound, the precursor would be ~m/z 441.2. Product ions would need to be optimized but could be analogous.
-
Protocol 2: Waters Xevo TQ Absolute IVD UPLC-MS/MS
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of serum, add an internal standard solution.
-
Precipitate proteins using methanol and water.
-
Centrifuge and load the supernatant onto an Oasis MAX µElution Plate for solid-phase extraction.
-
Wash the plate and elute the analytes.
-
-
Liquid Chromatography (UPLC):
-
System: Waters ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC HSS C18, 1.8 µm, 2.1 mm x 150 mm[11].
-
Mobile Phase: A gradient of 5 mM ammonium formate (B1220265) (pH 3.0) and acetonitrile with 0.1% formic acid.
-
Flow Rate: ~0.4 mL/min.
-
-
Mass Spectrometry:
Protocol 3: Thermo Fisher TSQ Quantiva LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Liquid Chromatography (UHPLC):
-
System: Thermo Scientific Vanquish Flex UHPLC[6].
-
Column: Hypersil GOLD, 50 × 2.1 mm, 1.9 µm[6].
-
Mobile Phase: Gradient of 0.02% ammonium hydroxide (B78521) in water and methanol[6].
-
Run Time: Approximately 9 minutes[6].
-
-
Mass Spectrometry:
-
System: Thermo Scientific TSQ Quantiva Triple Quadrupole MS[6].
-
Ionization: Heated Electrospray Ionization (H-ESI), positive and negative modes[6].
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions for this compound: Transitions and collision energies would be optimized for the specific instrument.
-
Protocol 4: SCIEX QTRAP 6500+ LC-MS/MS
-
Sample Preparation (Automated SLE):
-
Enrich 200 µL plasma samples with isotopically labeled internal standards[9].
-
Dilute with acidified water[9].
-
Perform automated 96-well supported liquid extraction (SLE) using dichloromethane (B109758) and isopropanol[9].
-
-
Liquid Chromatography (uHPLC):
-
Mass Spectrometry:
-
System: SCIEX 6500+ QTRAP[9].
-
Ionization: ESI, positive mode.
-
Scan Type: MRM, potentially using Scheduled MRM™ algorithm for methods with many analytes[14].
-
MRM Transitions for this compound: Compound-dependent parameters like Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) would be optimized[15].
-
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of a target analyte in a biological matrix using a deuterated internal standard like this compound.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Conclusion
The choice of an LC-MS/MS platform for the analysis of this compound and other corticosteroids depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and regulatory compliance.
-
Agilent's Ultivo and 6400 series offer robust and reliable performance with well-established sample preparation protocols[2].
-
Waters' Xevo TQ-S micro and TQ Absolute systems demonstrate excellent analytical sensitivity, making them suitable for assays requiring very low detection limits.
-
Thermo Fisher's TSQ series provides sensitive and fast analytical methods, with the Q Exactive HRMS platform offering an alternative for high-resolution quantitative and qualitative analysis[5][7].
-
SCIEX's QTRAP systems are known for their sensitivity and unique scan functions, with advanced software features like Scheduled MRM™ to enhance throughput for large panels of analytes[9][14].
Ultimately, for the analysis of this compound as an internal standard, all modern triple quadrupole mass spectrometers from these vendors are capable of delivering the necessary performance. The decision may come down to factors such as existing laboratory instrumentation, software usability, and the specific performance characteristics demonstrated for closely related steroid compounds. It is always recommended to perform a thorough method development and validation on the chosen platform to ensure the method is fit for its intended purpose.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. sciex.com [sciex.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. help.waters.com [help.waters.com]
- 14. sciex.com [sciex.com]
- 15. sciex.com [sciex.com]
Performance evaluation of Flunisolide-d6 from different commercial sources
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, the quality and performance of these critical reagents are paramount for accurate and reproducible analytical results. This guide provides a comprehensive comparison of Flunisolide-d6 from various commercial sources, supported by detailed experimental protocols for its evaluation.
Comparative Analysis of Commercial this compound
The selection of a suitable deuterated internal standard is a critical step in bioanalytical method development. The ideal standard should be of high chemical and isotopic purity to avoid any interference with the quantification of the analyte. Below is a summary of the available information from prominent commercial suppliers of this compound. Researchers are strongly encouraged to request and consult the Certificate of Analysis (CoA) from each vendor for complete and lot-specific data.
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number | Chemical Purity (by HPLC) | Isotopic Purity (% Atom D) | Additional Information |
| ESS (Expert Synthesis Solutions) | ESS0426 | 99.3% | 99% | Lot #: GR-15-015; Appearance: White Solid.[1] |
| Cerilliant (from BDG Synthesis) | B130313-5 / B130313-5MG | Consult CoA | Consult CoA | Molecular Formula: C24H25D6FO6; Molecular Weight: 440.53.[2] |
| Clearsynth | CS-T-95395 | Consult CoA | Consult CoA | Molecular Formula: C24H25D6FO6; Molecular Weight: 440.54.[3] |
| LGC Standards | TRC-F500487 | Consult CoA | Consult CoA | Molecular Formula: C24H25D6FO6; Molecular Weight: 440.53.[4] |
Note: "Consult CoA" indicates that this information is typically found on the product's Certificate of Analysis, which should be requested from the supplier.
Experimental Protocols for Performance Evaluation
To ensure the suitability of a batch of this compound as an internal standard, a series of experiments should be performed to assess its identity, purity, and stability.
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography system. Acquire the full scan mass spectrum in positive ionization mode.
-
Acceptance Criteria: The observed mass of the protonated molecule [M+H]+ should correspond to the theoretical mass of this compound (approximately 441.28 g/mol ).
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound standard and to identify any potential impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer pH 5.5) and an organic solvent like acetonitrile or methanol. A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Acceptance Criteria: The purity should typically be ≥98%, with no single impurity exceeding a specified threshold (e.g., 0.5%). The method should be validated for linearity, accuracy, and precision.
Isotopic Purity and Distribution by Mass Spectrometry
Objective: To determine the isotopic enrichment of deuterium (B1214612) in the this compound and to assess the distribution of different isotopologues.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS).
-
Analysis: Acquire a high-resolution full scan mass spectrum of the this compound.
-
Data Processing:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... d6).
-
Calculate the isotopic purity by determining the percentage of the d6 isotopologue relative to all other isotopologues.
-
-
Acceptance Criteria: The isotopic enrichment should ideally be ≥98% for the d6 species. The contribution from the unlabeled (d0) analyte should be minimal to prevent interference in quantitative assays.
Stability Assessment
Objective: To evaluate the stability of this compound under various storage and handling conditions.
Methodology:
-
Stock Solution Stability: Prepare a stock solution of this compound and store it at the recommended temperature. Analyze the solution at regular intervals (e.g., 0, 7, 14, and 30 days) by HPLC to check for degradation.
-
Freeze-Thaw Stability: Subject aliquots of a solution of this compound in a relevant biological matrix (e.g., plasma) to multiple freeze-thaw cycles (e.g., three cycles) before analysis.
-
Bench-Top Stability: Keep a sample solution on the bench at room temperature for a specified period (e.g., 24 hours) before analysis to simulate sample handling conditions.
-
Acceptance Criteria: The mean concentration of the analyte after stability testing should be within ±15% of the initial concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for evaluating the performance of this compound.
Caption: Workflow for Identity, Chemical, and Isotopic Purity Analysis.
Caption: Workflow for Stability Assessment of this compound.
By following these guidelines and experimental protocols, researchers can confidently select and validate a high-performing this compound internal standard, ensuring the integrity and accuracy of their analytical data.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Flunisolide-d6
Researchers and scientists handling Flunisolide-d6 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general principles of pharmaceutical and chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn at all times to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, a deuterated corticosteroid, requires a careful approach to mitigate risks and comply with regulations. The primary recommended method of disposal is incineration by a licensed waste disposal company.
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Given that the SDS for this compound states it is "Harmful if swallowed," it should be handled as a hazardous substance.[2]
-
Containerization and Labeling :
-
Place all this compound waste, including any contaminated materials like pipette tips, vials, and cleaning materials, into a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly marked with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
On-Site Storage :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Storage areas should be cool, dry, and well-ventilated.[4]
-
-
Arranging for Disposal :
-
Contact a licensed and approved waste disposal specialist to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method :
-
The recommended method for the destruction of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.
-
-
Contaminated Packaging :
-
Dispose of any empty containers or packaging that held this compound as you would the unused product.
-
Important Considerations :
-
Do Not Dispose in Regular Trash or Drains : Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination of soil and water.
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations governing pharmaceutical and hazardous waste. In the United States, this includes regulations from the EPA under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| Disposal Precautionary Statement | P501: Dispose of contents to an approved waste disposal specialist | |
| Primary Disposal Method | Chemical Incineration | |
| Environmental Precautions | Do not let product enter drains |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow for safe handling and disposal.
Caption: Decision pathway for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Personal protective equipment for handling Flunisolide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Flunisolide-d6, a deuterated synthetic corticosteroid. Adherence to these procedures is vital for ensuring laboratory safety, minimizing exposure risk, and maintaining experimental integrity. Given its classification as a potent pharmaceutical compound, this compound must be handled with meticulous care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent powdered substances like this compound. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A National Institute for Occupational Safety and Health (NIOSH)-approved N95 or higher-rated respirator. | Prevents inhalation of fine airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A disposable, solid-front laboratory coat or gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants out of the work area. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step procedure outlines the key stages of the process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and accessible only to authorized personnel.
Preparation for Handling
-
Designated Area: All handling of solid this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to control airborne particles.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions (e.g., 10% bleach solution followed by a rinse with 70% ethanol (B145695) or purified water) are readily available.
-
Waste Containers: Prepare clearly labeled, sealed hazardous waste containers for solid and liquid waste.
Handling and Experimental Procedures
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in Acetonitrile (B52724)
This protocol provides a step-by-step method for preparing a stock solution of this compound.
-
Pre-weighing: Tare a clean, dry vial on a calibrated analytical balance.
-
Weighing: Carefully weigh approximately 1 mg of this compound powder directly into the tared vial inside a chemical fume hood. Record the exact weight.
-
Dissolving: Add the appropriate volume of acetonitrile to the vial to achieve a final concentration of 1 mg/mL. For example, if you weighed exactly 1.0 mg of this compound, add 1.0 mL of acetonitrile.
-
Sonication: Sonicate the vial for several minutes to ensure the complete dissolution of the compound.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid Compound | Collect in a clearly labeled, sealed hazardous waste container. Do not mix with other waste types unless approved by your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solid Waste | This includes items such as used gloves, gowns, shoe covers, and weighing papers. Place all contaminated solid waste in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. For larger volumes, consult your institution's EHS department. |
| Contaminated Sharps | All sharps, such as needles and pipette tips, that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous waste. |
Note: All waste disposal must be carried out in accordance with local, state, and federal regulations. It is highly recommended to consult with your institution's EHS department for specific guidance on the disposal of potent pharmaceutical compounds. While chemical inactivation methods exist for some pharmaceuticals, high-temperature incineration by a licensed hazardous waste disposal company is the most common and recommended method for the complete destruction of potent compounds like corticosteroids.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
